NRX-252262
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanyl-3-(5,6-dimethoxy-1,3-dihydroisoindole-2-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2F3N2O4S/c1-33-15-6-11-9-30(10-12(11)7-16(15)34-2)22(32)19-17(8-18(23(26,27)28)29-21(19)31)35-20-13(24)4-3-5-14(20)25/h3-8H,9-10H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAYLOCXFWJEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CC2=C1)C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NRX-252262 as a Molecular Glue for β-Catenin Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NRX-252262, a potent molecular glue that induces the degradation of β-catenin. β-catenin is a key component of the Wnt signaling pathway, which is frequently dysregulated in various cancers. Mutations in β-catenin can impair its recognition by the E3 ubiquitin ligase SCFβ-TrCP, leading to its accumulation and oncogenic signaling. This compound acts by enhancing the protein-protein interaction (PPI) between mutant β-catenin and SCFβ-TrCP, thereby promoting its ubiquitination and subsequent proteasomal degradation.[1][2][3] This guide details the mechanism of action of this compound, presents key quantitative data, provides detailed experimental protocols for its characterization, and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Challenge of Targeting β-Catenin
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[4][5] In the absence of a Wnt signal, cytoplasmic β-catenin is phosphorylated by a destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3). This phosphorylation event creates a recognition site for the E3 ubiquitin ligase SCFβ-TrCP, leading to the ubiquitination and proteasomal degradation of β-catenin.
In many cancers, mutations in β-catenin, particularly at serine residues S33 and S37 within the phosphorylation motif, prevent its recognition by SCFβ-TrCP. This results in the stabilization and accumulation of β-catenin, which then translocates to the nucleus, associates with TCF/LEF transcription factors, and drives the expression of genes involved in cell proliferation and survival. The flat and extensive binding surfaces involved in these interactions have made β-catenin a notoriously "undruggable" target for conventional small molecule inhibitors.
Molecular glues represent a novel therapeutic strategy to target such challenging proteins. These small molecules induce or stabilize PPIs, often between a target protein and an E3 ligase, to trigger the degradation of the target. This compound is a rationally designed molecular glue that effectively restores the interaction between mutant β-catenin and its cognate E3 ligase, SCFβ-TrCP, offering a promising approach for the treatment of β-catenin-driven cancers.
Mechanism of Action of this compound
This compound functions by inserting into the interface between β-catenin and the substrate receptor component of the SCF E3 ligase, β-TrCP. It enhances the binding affinity between these two proteins, effectively "gluing" them together. This stabilized ternary complex (β-catenin/NRX-252262/β-TrCP) facilitates the efficient transfer of ubiquitin from the E2 conjugating enzyme to β-catenin, marking it for degradation by the 26S proteasome.
A key aspect of this compound's mechanism is its ability to promote the ubiquitination of β-catenin mutants that are otherwise poor substrates for SCFβ-TrCP. Specifically, it shows high potency in enhancing the interaction with singly phosphorylated or even unphosphorylated β-catenin degrons, which are characteristic of certain cancer-associated mutations.
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling and the action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its interaction with β-catenin and β-TrCP.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Assay Method | β-catenin Peptide | Reference |
| EC50 | 3.8 ± 0.2 nM | TR-FRET | pSer33/S37A | |
| Basal KD (β-catenin:β-TrCP1) | ~600 nM | TR-FRET | Monophosphorylated | |
| This compound-induced KD (β-catenin:β-TrCP1) | 1.4 nM | TR-FRET | Monophosphorylated | |
| Cooperativity (α) | >159 | SPR | Unphosphorylated Ser33/S37A |
Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD (KDbinary/KDternary). A high α value indicates that the molecular glue strongly favors the formation of the ternary complex.
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | β-catenin Mutant | Assay Method | Reference |
| Degradation Concentration | ~35 µM | Engineered HEK293 | S33E/S37A (phosphomimetic) | Western Blot |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the interaction between β-catenin and β-TrCP in the presence of this compound.
Objective: To determine the EC50 of this compound for enhancing the β-catenin:β-TrCP interaction.
Materials:
-
Recombinant GST-tagged β-TrCP/Skp1 complex
-
Biotinylated and fluorescently labeled (e.g., FAM) β-catenin phosphodegron peptide (e.g., pSer33/S37A mutant)
-
This compound
-
TR-FRET donor (e.g., Terbium-conjugated anti-GST antibody)
-
TR-FRET acceptor (e.g., Streptavidin-conjugated fluorophore like D2 or AF488)
-
Assay buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the following components in order:
-
This compound solution or DMSO vehicle control.
-
GST-β-TrCP/Skp1 complex (final concentration, e.g., 2 nM).
-
Biotin-FAM-β-catenin peptide (final concentration, e.g., 10 nM).
-
-
Incubate the plate at room temperature for 60 minutes.
-
Add a pre-mixed solution of the TR-FRET donor and acceptor antibodies (e.g., 2 nM Terbium-anti-GST and 4 nM Streptavidin-D2).
-
Incubate the plate in the dark at room temperature for 180 minutes.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., donor emission and acceptor emission).
-
Calculate the TR-FRET ratio and plot the data against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Experimental Workflow: TR-FRET Assay
References
- 1. precisepeg.com [precisepeg.com]
- 2. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
The Role of NRX-252262 in Wnt Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key mediator of this pathway is β-catenin, whose stability is tightly controlled. In many cancers, mutations in β-catenin prevent its recognition by the E3 ubiquitin ligase SCFβ-TrCP, leading to its accumulation and the activation of oncogenic gene transcription. NRX-252262 has emerged as a novel small molecule that acts as a "molecular glue," effectively restoring the interaction between mutant β-catenin and SCFβ-TrCP. This guide provides an in-depth technical overview of the mechanism of action of this compound, the experimental protocols used to characterize its function, and the quantitative data supporting its role as a potent modulator of Wnt signaling.
Introduction to Wnt Signaling and the Role of β-Catenin
The canonical Wnt signaling pathway is integral to embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a multi-protein "destruction complex," which includes Axin, APC, CK1, and GSK3β, phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination by the SCFβ-TrCP E3 ligase complex and subsequent degradation by the proteasome, keeping cytoplasmic levels of β-catenin low. When Wnt ligands bind to their receptors, the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of genes involved in cell proliferation and differentiation.
Mutations that impair the phosphorylation of β-catenin, particularly at serine residues 33 and 37, prevent its recognition by β-TrCP, leading to its stabilization and constitutive activation of Wnt target genes, a common event in various cancers. This compound is a first-in-class small molecule designed to address this by enhancing the binding affinity between mutant β-catenin and β-TrCP, thereby promoting its degradation.
Mechanism of Action of this compound
This compound functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly. Specifically, this compound enhances the protein-protein interaction (PPI) between mutant β-catenin and its cognate E3 ligase, SCFβ-TrCP[1]. By fitting into the interface of this complex, this compound restores the binding that is lost due to the absence of phosphorylation in mutant β-catenin. This restored interaction allows the SCFβ-TrCP ligase to effectively ubiquitinate the mutant β-catenin, targeting it for proteasomal degradation. This mechanism effectively reduces the levels of oncogenic β-catenin in cancer cells.
Caption: Mechanism of this compound in Wnt Signaling.
Quantitative Data
The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative findings.
| Parameter | Description | Value | Reference |
| EC50 | The half-maximal effective concentration for the enhancement of the interaction between β-catenin and SCFβ-TrCP. | 3.8 nM | [1] |
| Cellular Degradation | Concentration of this compound that causes degradation of S33E/S37A mutant β-catenin in cells. | ~35 µM | [1] |
| Assay | β-Catenin Peptide | This compound Concentration | Kd | Fold Cooperativity | Reference |
| TR-FRET | pSer33/S37A | 0 µM | >10,000 nM | - | [2] |
| TR-FRET | pSer33/S37A | 20 µM | 0.4 nM | >1500 | [2] |
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the function of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the interaction between β-catenin and β-TrCP in the presence of this compound.
Materials:
-
Recombinant β-TrCP/Skp1 complex
-
Biotinylated β-catenin phosphodegron peptides (e.g., pSer33/S37A)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% (v/v) Tween-20, 0.1% (w/v) BSA
-
This compound stock solution in DMSO
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the compound dilutions to the assay wells.
-
Add the β-TrCP/Skp1 complex to the wells at a final concentration of 300 pM.
-
Add the biotinylated β-catenin peptide to the wells.
-
Add the Europium-labeled antibody and streptavidin-conjugated acceptor to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the EC50.
Caption: TR-FRET Experimental Workflow.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to promote the ubiquitination of mutant β-catenin by SCFβ-TrCP.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., Cdc34)
-
Recombinant SCFβ-TrCP complex
-
Recombinant mutant β-catenin (e.g., S33E/S37A)
-
Ubiquitin
-
ATP
-
Ubiquitination Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
This compound stock solution in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody
Procedure:
-
Set up reaction mixtures containing E1, E2, ubiquitin, mutant β-catenin, and ubiquitination buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Initiate the reaction by adding the SCFβ-TrCP complex and ATP.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-β-catenin antibody to visualize the ubiquitinated forms of β-catenin (which will appear as a high-molecular-weight ladder).
Caption: In Vitro Ubiquitination Workflow.
Cellular Degradation Assay
This assay determines the effect of this compound on the levels of mutant β-catenin in a cellular context.
Materials:
-
HEK293T cells
-
Expression vector for myc-tagged S33E/S37A mutant β-catenin
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound stock solution in DMSO
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Anti-myc tag antibody
-
Loading control antibody (e.g., anti-GAPDH)
Procedure:
-
Transfect HEK293T cells with the myc-tagged S33E/S37A mutant β-catenin expression vector.
-
After 24-48 hours, treat the transfected cells with varying concentrations of this compound (e.g., up to 35 µM) or DMSO for a specified time (e.g., 6 hours).
-
Harvest the cells and prepare cell lysates using lysis buffer.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and separate equal amounts of protein from each sample by SDS-PAGE.
-
Perform a Western blot using an anti-myc tag antibody to detect the mutant β-catenin and a loading control antibody.
-
Quantify the band intensities to determine the extent of β-catenin degradation.
Conclusion
This compound represents a significant advancement in the modulation of the Wnt signaling pathway. Its novel mechanism of action as a molecular glue provides a promising strategy for targeting cancers with mutations in β-catenin that render them resistant to degradation. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug developers working to further understand and exploit this innovative therapeutic approach. The ability of this compound to specifically induce the degradation of mutant β-catenin highlights the potential for developing highly targeted cancer therapies with improved efficacy and reduced off-target effects.
References
Technical Guide: NRX-252262, a Molecular Glue for Targeted Degradation of Mutant β-Catenin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: NRX-252262 is a research compound. The information provided herein is intended for research purposes only and not for human use.[1]
Executive Summary
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a well-established driver of various cancers.[2] Mutations in the β-catenin gene (CTNNB1), particularly at serine/threonine phosphorylation sites (e.g., S33, S37, T41), inhibit its degradation, leading to its accumulation in the nucleus and constitutive activation of oncogenic gene transcription.[3] this compound is a potent, novel small molecule that functions as a "molecular glue."[4][5] It selectively enhances the interaction between mutant β-catenin and its cognate E3 ligase, SCFβ-TrCP, thereby promoting ubiquitination and subsequent proteasomal degradation of the oncoprotein.[4][6][7] This guide provides an in-depth overview of the mechanism, quantitative effects, and experimental protocols associated with this compound.
Core Mechanism of Action
In a healthy cell, the destruction complex (comprising Axin, APC, GSK3, and CK1) phosphorylates β-catenin, marking it for recognition by the E3 ubiquitin ligase SCFβ-TrCP and subsequent proteasomal degradation.[3] Oncogenic mutations often occur at key residues (e.g., S37A) that prevent this phosphorylation, rendering β-catenin invisible to β-TrCP and leading to its stabilization and accumulation.[4]
This compound acts as a molecular glue to overcome this resistance.[] It induces a conformational change that stabilizes the binding between the otherwise low-affinity mutant β-catenin and the substrate recognition subunit of the E3 ligase, β-TrCP.[4][9] This enhanced protein-protein interaction (PPI) restores the ubiquitination process for the mutant protein, leading to its targeted degradation.[4]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on mutant β-catenin.
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cellular assays. The data highlights its potency in enhancing the β-catenin:β-TrCP interaction and inducing degradation of mutant β-catenin.
| Parameter | Description | Value | Assay Type | Reference |
| EC50 | Potency for enhancing the binding of pSer33/S37A β-catenin peptide to β-TrCP. | 3.8 ± 0.2 nM | Biochemical Binding Assay | [4] |
| Cellular Degradation | Concentration of this compound that induces degradation of S33E/S37A mutant β-catenin in cells. | ~35 µM | Cellular Western Blot | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following are protocols for key experiments used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity between β-TrCP and a β-catenin peptide, and how it is enhanced by this compound.
Objective: To determine the EC50 of this compound for enhancing the β-catenin:β-TrCP interaction.
Materials:
-
Recombinant His-tagged β-TrCP1
-
FAM-labeled monophosphorylated β-catenin peptide
-
Terbium-coupled anti-His antibody
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA)
-
This compound stock solution in DMSO
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute into assay buffer to the desired final concentrations.
-
In a 384-well plate, add β-TrCP1 protein to a final concentration of ~50 nM.
-
Add the FAM-labeled β-catenin peptide to a final concentration of ~100 nM.
-
Add the serially diluted this compound or DMSO vehicle control to the wells.
-
Add the Terbium-coupled anti-His antibody.
-
Incubate the plate for 60-90 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 520 nm for FAM and 490 nm for Terbium).
-
Calculate the ratio of the acceptor (520 nm) to donor (490 nm) signals.
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Workflow Diagram: TR-FRET Assay
Caption: Workflow for the TR-FRET based protein-protein interaction assay.
Cellular Mutant β-Catenin Degradation Assay
This protocol uses Western blotting to visually and semi-quantitatively assess the degradation of mutant β-catenin in cells following treatment with this compound.
Objective: To confirm that this compound induces proteasome-dependent degradation of mutant β-catenin in a cellular context.
Materials:
-
Human cancer cell line expressing mutant β-catenin (e.g., TOV-112D with S37A mutation, or cells engineered to express S33E/S37A mutants).[4]
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
This compound stock solution in DMSO.
-
Proteasome inhibitor (e.g., MG132) as a control.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
Western blot transfer system (membranes, buffers).
-
Primary antibodies: anti-β-catenin, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 35, 100 µM) for a specified time (e.g., 8-24 hours). Include a co-treatment control with this compound and MG132 to confirm proteasome dependency.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify band intensity to determine the relative decrease in β-catenin levels compared to the vehicle-treated control.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy based on the concept of molecular glues for targeted protein degradation. By specifically enhancing the interaction between an oncogenic mutant protein and its natural E3 ligase, it offers a novel approach to eliminate "undruggable" targets.[4] Future research should focus on optimizing the compound's cell permeability and metabolic stability, evaluating its efficacy in in vivo models of β-catenin-driven cancers, and exploring potential off-target effects. The principles demonstrated by this compound provide a rational framework for discovering new molecular glues against other challenging disease targets.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Beta catenin | BioChemPartner [biochempartner.com]
- 9. researchgate.net [researchgate.net]
The Emergence of a Molecular Glue: A Technical Guide to the Discovery and Development of NRX-252262
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRX-252262 is a pioneering small molecule that functions as a "molecular glue," selectively enhancing the interaction between the E3 ubiquitin ligase SCFβ-TrCP and its substrate, β-catenin. This interaction leads to the targeted ubiquitination and subsequent proteasomal degradation of β-catenin, a key component of the Wnt signaling pathway often dysregulated in cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, presenting key data, experimental methodologies, and a visualization of its role in cellular signaling.
Introduction: The Challenge of "Undruggable" Targets
Many proteins implicated in disease, particularly transcription factors and scaffolding proteins, have historically been considered "undruggable" due to the lack of well-defined binding pockets for small molecule inhibitors. The discovery of molecular glues, small molecules that induce or stabilize protein-protein interactions, has opened up new avenues for therapeutic intervention against these challenging targets. This compound exemplifies this innovative approach by targeting the degradation of β-catenin.
Discovery of this compound: A Prospective Approach
This compound was identified through a prospective discovery process aimed at finding small molecules that could enhance the interaction between β-catenin and its cognate E3 ligase, β-TrCP. This effort led to the identification of a series of compounds built around a 6-trifluoromethylpyridone and biarylamide scaffold.[1][2][3] Structure-based drug design and subsequent optimization resulted in the development of this compound, a potent enhancer of this protein-protein interaction.[2][4]
Mechanism of Action: Enhancing Ubiquitination and Degradation
Under normal physiological conditions, the phosphorylation of β-catenin by glycogen (B147801) synthase kinase-3β (GSK-3β) marks it for recognition by β-TrCP, leading to its ubiquitination and degradation. Mutations that prevent this phosphorylation can lead to the accumulation of β-catenin and aberrant activation of the Wnt signaling pathway, a hallmark of many cancers.
This compound acts as a molecular glue by binding to the interface of the β-catenin:β-TrCP complex. This binding stabilizes the interaction, particularly with mutant forms of β-catenin that are poorly recognized by β-TrCP, thereby promoting their ubiquitination and degradation by the 26S proteasome.
Signaling Pathway
Caption: Mechanism of this compound in the Wnt signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and related compounds.
| Compound | EC50 (nM) for β-catenin:β-TrCP Interaction | Reference |
| This compound | 3.8 ± 0.2 | |
| NRX-252114 | Not explicitly stated, but less potent than this compound | |
| NRX-1532 | > 200,000 |
| Parameter | Value | Reference |
| This compound concentration for S33E/S37A mutant β-catenin degradation in cells | ~35 µM | |
| Cooperativity improvement over initial hit (NRX-1532) | ~1500-fold | |
| Potency increase over initial hit (NRX-1532) | ~10,000-fold |
Key Experimental Protocols
While detailed, step-by-step protocols are proprietary to the discovering institutions, the foundational experimental approaches have been described.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was central to quantifying the interaction between β-catenin and β-TrCP and the enhancing effect of this compound.
Objective: To measure the binding affinity between β-TrCP and a β-catenin peptide and assess the effect of molecular glues on this interaction.
General Methodology:
-
A fluorescently labeled (e.g., FAM) β-catenin peptide (either monophosphorylated or diphosphorylated) is used as the probe.
-
β-TrCP1 is incubated with the labeled β-catenin peptide in the presence of varying concentrations of the test compound (e.g., this compound).
-
The interaction is detected by measuring the FRET signal between the donor and acceptor fluorophores.
-
Data is used to calculate the dissociation constant (KD) of the basal interaction and the EC50 of the molecular glue.
Experimental Workflow for TR-FRET Assay
Caption: Workflow for the TR-FRET based biochemical assay.
Cellular β-catenin Degradation Assay
Objective: To determine if the enhancement of the β-catenin:β-TrCP interaction by this compound leads to the degradation of β-catenin in a cellular context.
General Methodology:
-
Select a cell line with relevant β-catenin mutations (e.g., TOV-112D with S37A mutant β-catenin or cells engineered to express S33E/S37A mutant β-catenin).
-
Treat the cells with varying concentrations of this compound.
-
Lyse the cells and perform Western blotting to quantify the levels of β-catenin.
-
To confirm the mechanism, siRNA knockdown of β-TrCP can be performed to see if the degradation is abolished.
Development and Future Directions
This compound and its analogs represent a significant advancement in the field of targeted protein degradation. The development of these molecular glues provides a rational framework for targeting other "undruggable" oncogenic transcription factors by enhancing their interaction with their cognate E3 ligases. While the clinical development status of this compound is not publicly detailed, the principles established by its discovery are being applied to the broader development of molecular glues for various therapeutic areas, including oncology. Future research will likely focus on optimizing the pharmacological properties of these compounds and expanding the repertoire of protein-protein interactions that can be modulated by this class of molecules.
References
- 1. WNT signaling in cancer: molecular mechanisms and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling NRX-252262: A Molecular Glue with Therapeutic Potential in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
The aberrant activation of the Wnt/β-catenin signaling pathway is a well-established driver in the initiation and progression of numerous cancers, including colorectal, hepatocellular, and pancreatic cancers.[1] Central to this pathway is the protein β-catenin, a transcriptional co-regulator whose nuclear accumulation leads to the expression of oncogenes like c-Myc and CyclinD-1.[1][2] The development of therapeutic agents that can effectively and selectively target β-catenin has been a long-standing challenge in oncology. NRX-252262 emerges as a promising novel therapeutic agent, acting as a "molecular glue" to induce the degradation of mutant β-catenin, thereby offering a potential new strategy for treating cancers with dysregulated Wnt/β-catenin signaling.
Core Mechanism of Action: Enhancing Ubiquitination and Degradation
This compound is a potent small molecule that enhances the interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[3] This enhanced interaction facilitates the ubiquitination of β-catenin, marking it for subsequent degradation by the 26S proteasome.[4] A key feature of this compound is its ability to promote the degradation of mutant forms of β-catenin, such as those with S37A mutations, which are often resistant to normal degradation processes and are implicated in oncogenesis.[4] By acting as a molecular glue, this compound effectively restores the natural degradation process for a key driver of cancer.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound, highlighting its potency and efficacy in preclinical studies.
| Parameter | Value | Description | Reference |
| EC50 | 3.8 nM | The half maximal effective concentration for enhancing the interaction between β-Catenin and SCFβ-TrCP. | [3] |
| Cellular Degradation Concentration | ~35 µM | Concentration at which this compound causes degradation of S33E/S37A mutant β-catenin in cells. | [3][4] |
| Basal KD (β-catenin peptide 1 : β-TrCP1) | 810 ± 52 nM | The basal dissociation constant for the interaction between a monophosphorylated β-catenin peptide and β-TrCP1. | [5] |
| This compound-induced KD (β-catenin peptide 1 : β-TrCP1) | Not explicitly quantified, but significantly enhanced | This compound dramatically enhances the binding affinity between the β-catenin peptide and β-TrCP1. | [5][6] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of this compound within the β-catenin degradation pathway. In normal physiology, β-catenin is phosphorylated, recognized by SCFβ-TrCP, ubiquitinated, and degraded. In certain cancers, mutations prevent this phosphorylation, leading to β-catenin accumulation. This compound overcomes this by enhancing the binding of mutant β-catenin to SCFβ-TrCP, restoring its degradation.
Caption: Mechanism of this compound in promoting mutant β-catenin degradation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments used in the characterization of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is used to quantify the interaction between β-catenin and β-TrCP1 and to determine the effect of this compound on this interaction.
Materials:
-
FAM-labeled monophosphorylated short β-catenin peptide (peptide 1)
-
His-tagged β-TrCP1
-
Terbium-labeled anti-His antibody
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the FAM-labeled β-catenin peptide in assay buffer.
-
Prepare a solution of His-tagged β-TrCP1 and Terbium-labeled anti-His antibody in assay buffer.
-
For measuring the effect of this compound, prepare a solution of the compound at a saturating concentration in the β-TrCP1/antibody mix.
-
In a 384-well plate, add a fixed concentration of the β-TrCP1/antibody mix (with or without this compound).
-
Add the serially diluted FAM-labeled β-catenin peptide to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for FAM and 620 nm for Terbium).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the peptide concentration.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD).
Cellular Mutant β-catenin Degradation Assay
This assay assesses the ability of this compound to induce the degradation of mutant β-catenin in a cellular context.
Materials:
-
Cancer cell line endogenously expressing or engineered to express mutant β-catenin (e.g., S33E/S37A mutant).
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of β-catenin degradation.
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a molecular glue like this compound.
References
- 1. The regulation of β-catenin activity and function in cancer: therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A high-throughput compatible workflow for the biochemical identification and characterization of molecular glues[image] - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Molecular Glues: An In-depth Technical Guide to Foundational Research in Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, enabling the pharmacological targeting of proteins previously deemed "undruggable."[1] At the forefront of this revolution are molecular glue degraders, small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the latter's ubiquitination and subsequent degradation by the proteasome.[2][3] This guide provides a comprehensive technical overview of the foundational research on molecular glue protein degraders, detailing their mechanisms of action, key examples, and the experimental protocols crucial for their discovery and characterization.
Core Concepts and Historical Perspective
The discovery of molecular glues was serendipitous, stemming from the investigation into the tragic teratogenic effects of thalidomide (B1683933) in the 1950s and 60s.[4] Decades later, it was revealed that thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide, exert their therapeutic effects in multiple myeloma by acting as molecular glues.[5] These immunomodulatory drugs (IMiDs) bind to the E3 ubiquitin ligase cereblon (CRBN), altering its substrate specificity to recognize and degrade neosubstrates, primarily the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). This discovery laid the groundwork for the rational design and discovery of novel molecular glue degraders.
Mechanism of Action: The Ternary Complex
The cornerstone of molecular glue-mediated protein degradation is the formation of a ternary complex, consisting of the E3 ligase, the molecular glue, and the target protein. The molecular glue acts as an adhesive, creating a novel protein-protein interface that would otherwise not exist or be too transient to be effective. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
A key E3 ligase in this process is the Cullin-RING ligase 4 (CRL4) complex, of which CRBN is a substrate receptor. The IMiDs, for instance, bind to a specific pocket in CRBN, creating a new surface that recruits the degron of the target protein, such as the zinc finger domains of IKZF1 and IKZF3.
Prominent Molecular Glue Degraders: A Quantitative Overview
The following tables summarize the quantitative data for well-characterized molecular glue degraders, providing insights into their binding affinities and degradation efficiencies.
| Molecular Glue | E3 Ligase | Target Protein(s) | Binding Affinity (Kd) to E3 Ligase | Reference(s) |
| Thalidomide | CRBN | IKZF1, IKZF3 | ~250 nM | |
| Lenalidomide | CRBN | IKZF1, IKZF3, CK1α | ~178 nM | |
| Pomalidomide | CRBN | IKZF1, IKZF3 | ~157 nM | |
| CC-90009 | CRBN | GSPT1 | Not explicitly found | |
| (R)-CR8 | DDB1 (part of CRL4) | Cyclin K | Not explicitly found | |
| BI-3802 | SIAH1 | BCL6 | Not explicitly found |
| Molecular Glue | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| Pomalidomide | IKZF1 | Not Specified | 8.7 nM | >95% | |
| Lenalidomide | IKZF1 | Not Specified | Not explicitly found | Not explicitly found | |
| Thalidomide | IKZF1 | Not Specified | Not explicitly found | Not explicitly found | |
| CC-90009 | GSPT1 | AML cell lines | 3 - 75 nM | Not explicitly found | |
| BI-3802 | BCL6 | SU-DHL-4 | 20 nM | Not explicitly found |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental workflows is crucial for a deeper understanding of molecular glue degraders.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - UCL Discovery [discovery.ucl.ac.uk]
- 3. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Pharmacology of NRX-252262: A Molecular Glue for Targeted Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NRX-252262 is a potent, small molecule "molecular glue" designed to enhance the protein-protein interaction between the E3 ubiquitin ligase substrate receptor β-TrCP and mutant forms of β-catenin. By selectively promoting the ubiquitination and subsequent proteasomal degradation of oncogenic β-catenin, this compound represents a promising therapeutic strategy for cancers driven by mutations in the Wnt/β-catenin signaling pathway. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative binding and activity data, and detailed experimental protocols for its characterization.
Introduction
The targeted degradation of oncoproteins represents a paradigm shift in cancer therapy. Molecular glues are small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and degradation. This approach allows for the targeting of proteins previously considered "undruggable." Mutations in the β-catenin phosphodegron motif, which prevent its recognition by the E3 ligase SCFβ-TrCP, are common drivers of various cancers. This compound was developed to specifically address this challenge by acting as a molecular glue to restore the interaction between mutant β-catenin and β-TrCP.
Mechanism of Action
This compound functions by binding to the interface of the β-catenin:β-TrCP complex, thereby increasing the binding affinity of mutant β-catenin for the E3 ligase. This enhanced interaction facilitates the transfer of ubiquitin from the E2 conjugating enzyme to β-catenin, marking it for degradation by the 26S proteasome. This targeted degradation of mutant β-catenin leads to the downregulation of Wnt signaling and the inhibition of cancer cell proliferation.
Caption: Signaling pathway of this compound-induced mutant β-catenin degradation.
Quantitative Data
The potency and binding affinity of this compound have been characterized using various biochemical and biophysical assays.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Assay Type | EC50 | Reference |
| This compound | TR-FRET | 3.8 ± 0.2 nM | [1] |
| NRX-252114 | TR-FRET | 6.5 nM | |
| NRX-1532 | FP | 206 ± 54 µM | [1] |
| NRX-1532 | TR-FRET | 246 ± 17 µM | [1] |
| NRX-1532 | SPR | 129 ± 33 µM | [1] |
Table 2: Binding Affinity and Cooperativity of β-Catenin Peptides to β-TrCP in the Presence of Enhancers
| β-Catenin Peptide | Compound | KD | Cooperativity (fold-enhancement) | Reference |
| pSer33/Ser37 | - | 689 nM | - | [1] |
| pSer33/Ser37 | NRX-1532 (500 µM) | 68 nM | 10 | [1] |
| pSer33/S37A | NRX-252114 (20 µM) | < 0.4 nM | >1500 | |
| Unphosphorylated Ser33/S37A | - | >100 µM | - | [1] |
| Unphosphorylated Ser33/S37A | NRX-252114 (20 µM) | 180 nM | >500 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the interaction between β-catenin and β-TrCP in the presence of this compound.
Caption: Experimental workflow for the TR-FRET assay.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween 20, and 2 mM DTT.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.
-
Reconstitute Terbium (Tb)-labeled anti-GST antibody, GST-tagged β-TrCP, and FAM-labeled β-catenin peptide in assay buffer to their working concentrations.
-
-
Assay Procedure:
-
In a 384-well low-volume microplate, add 2 µL of the this compound serial dilution.
-
Prepare a master mix of Tb-labeled anti-GST antibody and GST-β-TrCP and incubate at room temperature for 30 minutes.
-
Add 4 µL of the antibody-protein complex to each well.
-
Add 4 µL of the FAM-labeled β-catenin peptide to each well to initiate the reaction.
-
Incubate the plate at room temperature for 4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (Terbium) and 520 nm (FAM).
-
Calculate the TR-FRET ratio by dividing the emission signal at 520 nm by the signal at 490 nm.
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
In Vitro Ubiquitination Assay
This assay is used to assess the ability of this compound to promote the ubiquitination of mutant β-catenin.
Caption: Experimental workflow for the in vitro ubiquitination assay.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5c)
-
Ubiquitin
-
Recombinant SCFβ-TrCP E3 ligase complex
-
Recombinant mutant β-catenin (e.g., S33E/S37A)
-
This compound at various concentrations (or DMSO as a vehicle control).
-
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the reaction mixture at 30°C for 10 minutes.
-
Initiate the ubiquitination reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 30°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for β-catenin.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the ubiquitinated β-catenin, which will appear as a ladder of higher molecular weight bands.
-
Conclusion
This compound is a novel molecular glue that effectively enhances the interaction between mutant β-catenin and the E3 ligase β-TrCP, leading to the targeted degradation of this key oncogenic driver. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance this and similar targeted protein degradation strategies. The continued exploration of molecular glues like this compound holds significant promise for the development of new and effective cancer therapies.
References
Methodological & Application
Application Notes and Protocols: NRX-252262 Treatment in TOV-112D Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-252262 is a small molecule enhancer of the E3 ligase-substrate interaction, functioning as a "molecular glue" to promote the ubiquitination and subsequent proteasomal degradation of its target protein. Specifically, this compound has been identified as an enhancer of the interaction between β-TrCP (Beta-transducin repeat containing E3 ubiquitin protein ligase) and β-catenin. The TOV-112D ovarian cancer cell line harbors a gain-of-function S37A mutation in the CTNNB1 gene, which encodes β-catenin. This mutation prevents the initial phosphorylation required for subsequent degradation, leading to β-catenin accumulation and aberrant activation of Wnt signaling, a common driver in various cancers.
These application notes provide an overview of the mechanism of action of this compound and protocols for evaluating its effects on the TOV-112D cell line. It is important to note that while this compound is a potent enhancer of the β-TrCP/β-catenin interaction, it did not induce the degradation of endogenous S37A mutant β-catenin in TOV-112D cells.[1] This is attributed to insufficient phosphorylation at the Ser33 position, which is a prerequisite for this compound-mediated binding to β-TrCP.[1] However, in an engineered cell system with a phosphomimetic S33E/S37A mutant β-catenin, this compound effectively induced degradation at a concentration of approximately 35 μM.[1]
Mechanism of Action: this compound
This compound acts as a molecular glue, stabilizing the interaction between the E3 ubiquitin ligase β-TrCP and a phosphorylated form of β-catenin. In wild-type cells, β-catenin is phosphorylated at Ser33, Ser37, and Thr41 by GSK-3β, which marks it for recognition by β-TrCP and subsequent proteasomal degradation. The S37A mutation in TOV-112D cells impairs this process. This compound is designed to enhance the binding of β-TrCP to β-catenin, even with suboptimal phosphorylation, thereby promoting its degradation.
References
Application Notes and Protocols: Measuring NRX-252262 Efficacy with a TCF/LEF Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and cell fate decisions during embryonic development and in adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway, often due to mutations in β-catenin that prevent its degradation, is a hallmark of various cancers.[4] The transcriptional activity of the canonical Wnt pathway is mediated by the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[3] In a quiescent state, β-catenin is targeted for proteasomal degradation by a destruction complex. Upon Wnt stimulation, this complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it binds to TCF/LEF transcription factors to activate target gene expression.
TCF/LEF reporter assays are a widely used and effective method for quantifying the activity of the Wnt/β-catenin pathway. These assays typically employ a luciferase reporter gene under the control of multiple TCF/LEF response elements. Activation of the pathway results in a quantifiable luminescent signal, making it an ideal system for screening potential pathway modulators.
NRX-252262 is a novel small molecule "molecular glue" that enhances the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP. This potentiation of the protein-protein interaction leads to the ubiquitination and subsequent proteasomal degradation of β-catenin, particularly mutant forms that are resistant to normal degradation signals. As such, this compound is a promising therapeutic candidate for cancers driven by aberrant Wnt/β-catenin signaling.
These application notes provide a detailed protocol for utilizing a TCF/LEF reporter assay to measure the inhibitory efficacy of this compound on the Wnt/β-catenin signaling pathway.
Signaling Pathway and Assay Principle
The TCF/LEF reporter assay is designed to measure the transcriptional activity of the Wnt/β-catenin pathway. In the presence of an active Wnt signal (or mutations that stabilize β-catenin), nuclear β-catenin forms a complex with TCF/LEF transcription factors, which then bind to Wnt-responsive elements (WREs) in the promoter of the reporter construct, driving the expression of a luciferase gene. The resulting luminescence is proportional to the pathway's activity. This compound promotes the degradation of β-catenin, thereby reducing its availability to activate transcription, leading to a decrease in the luminescent signal.
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of this compound using a TCF/LEF reporter assay. The process involves cell seeding, transfection with the reporter plasmids, treatment with the compound, and subsequent measurement of luciferase activity.
Detailed Protocols
This protocol is optimized for HEK293T cells, which are commonly used for their high transfection efficiency. Optimization may be required for other cell lines.
Materials and Reagents:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TCF/LEF Reporter Plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])
-
Control Plasmid with a constitutively expressed Renilla luciferase (e.g., pRL-TK) for normalization
-
Transfection Reagent (e.g., Lipofectamine™ 2000)
-
Opti-MEM™ I Reduced Serum Medium
-
This compound
-
Wnt Pathway Activator (e.g., Recombinant Wnt3a protein or Lithium Chloride (LiCl))
-
Dual-Luciferase® Reporter Assay System
-
White, clear-bottom 96-well assay plates
-
Luminometer
Protocol:
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 3 x 104 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator. Cells should be approximately 90% confluent at the time of transfection.
Day 2: Transfection
-
For each well, prepare the transfection complex in separate tubes:
-
Tube A: Dilute 100 ng of the TCF/LEF firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid in 25 µL of Opti-MEM™.
-
Tube B: Dilute 0.5 µL of Lipofectamine™ 2000 in 25 µL of Opti-MEM™. Incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow the DNA-lipid complexes to form.
-
Add 50 µL of the transfection complex to each well.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Compound Treatment and Pathway Activation
-
After the transfection period, carefully remove the medium containing the transfection complex and replace it with 100 µL of fresh, pre-warmed growth medium.
-
Prepare serial dilutions of this compound in growth medium. A suggested concentration range for generating a dose-response curve is from 0.1 nM to 10 µM.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
To activate the Wnt pathway, add a pre-determined concentration of a Wnt agonist (e.g., 100 ng/mL Wnt3a or 20 mM LiCl) to all wells except for the negative control wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
Day 4: Luciferase Assay
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the growth medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Measure the firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a luminometer.
-
Measure the Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.
Data Analysis
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Subtract the background signal (from untransfected or no-agonist control wells).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value of this compound.
Data Presentation
The following table summarizes hypothetical data for the dose-dependent inhibition of Wnt/β-catenin signaling by this compound in HEK293T cells activated with Wnt3a.
| This compound Concentration (nM) | Log Concentration | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle Control) | - | 150,000 | 0 |
| 0.1 | -1 | 145,500 | 3 |
| 1 | 0 | 127,500 | 15 |
| 5 | 0.7 | 82,500 | 45 |
| 10 | 1 | 52,500 | 65 |
| 50 | 1.7 | 18,000 | 88 |
| 100 | 2 | 12,000 | 92 |
| 1000 | 3 | 9,000 | 94 |
Calculated IC50 for this compound: Approximately 6.5 nM
Conclusion
The TCF/LEF reporter assay is a robust and sensitive method for evaluating the efficacy of Wnt/β-catenin pathway inhibitors like this compound. By promoting the degradation of β-catenin, this compound effectively reduces the transcriptional activity of the TCF/LEF family of transcription factors, which can be precisely quantified using this luciferase-based assay. The provided protocol offers a comprehensive framework for researchers to assess the potency of this compound and similar compounds, thereby facilitating the development of novel therapeutics for Wnt-driven diseases.
References
- 1. TCF/LEF TOPFlash Reporters (Wnt/β Catenin) — LipExoGen [lipexogen.com]
- 2. amsbio.com [amsbio.com]
- 3. Transgenic Wnt/TCF pathway reporters: all you need is Lef? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying NRX-252262-Mediated β-Catenin Degradation Using Western Blot
Audience: Researchers, scientists, and drug development professionals investigating Wnt/β-catenin signaling and targeted protein degradation.
Introduction
β-catenin is a crucial dual-function protein, acting as a cell-cell adhesion molecule and a transcriptional co-activator in the canonical Wnt signaling pathway[1]. The cytoplasmic concentration of β-catenin is tightly regulated. In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, CK1, and GSK3β phosphorylates β-catenin, tagging it for ubiquitination by the SCFβ-TrCP E3 ligase and subsequent proteasomal degradation[2][3]. Dysregulation of this pathway, often through mutations that prevent β-catenin phosphorylation and degradation, leads to its accumulation and is a hallmark of numerous cancers, including colorectal cancer[1][4].
NRX-252262 is a potent small molecule enhancer of the interaction between β-catenin and its E3 ligase, SCFβ-TrCP[5][6]. Acting as a "molecular glue," this compound effectively induces the degradation of mutant β-catenin with an EC50 of 3.8 nM, providing a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling[4][5]. This application note provides a detailed protocol for detecting and quantifying the degradation of β-catenin induced by this compound using the Western blot technique.
Principle of Detection
Western blotting is a widely used immunological method to detect and quantify specific proteins within a complex mixture, such as a cell lysate[1]. This protocol outlines the use of Western blot to measure the reduction in total β-catenin protein levels in cancer cells following treatment with this compound. By separating proteins via SDS-PAGE, transferring them to a membrane, and probing with a specific anti-β-catenin antibody, a dose-dependent decrease in the β-catenin signal can be quantified relative to a loading control, thereby confirming the degradative activity of this compound.
Signaling Pathway and Compound Action
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway in the "Wnt-Off" state, which leads to β-catenin degradation. It highlights the mechanism by which this compound enhances the interaction between β-catenin and its E3 ligase, β-TrCP, to promote its degradation.
Experimental Workflow
The overall workflow for the Western blot experiment is depicted below, from cell culture and treatment to data analysis.
Detailed Experimental Protocol
This protocol is optimized for detecting changes in β-catenin levels in cultured cells.
A. Materials and Reagents
-
Cell Lines: HEK293T or a relevant cancer cell line with stabilized β-catenin (e.g., TOV-112D).
-
Reagents:
-
This compound (MedChemExpress)[5]
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Ice-cold 1X Phosphate Buffered Saline (PBS)[1].
-
RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails[1][7].
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris).
-
Tris-Glycine SDS Running Buffer.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes[8].
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)[1].
-
Primary Antibodies:
-
Anti-β-catenin antibody (e.g., Cell Signaling Technology #9562).
-
Anti-GAPDH or Anti-β-actin antibody (loading control).
-
-
HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse).
-
Enhanced Chemiluminescence (ECL) Substrate[8].
-
-
Equipment:
-
Standard cell culture incubator and biosafety cabinet.
-
Ice maker and refrigerator/freezer (-20°C and -80°C).
-
Microcentrifuge (4°C).
-
Sonicator or homogenizer (optional).
-
Spectrophotometer (for BCA assay).
-
Electrophoresis and Western blot transfer apparatus.
-
Imaging system for chemiluminescence detection.
-
B. Cell Culture and Treatment
-
Plate cells at a desired density in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in a complete culture medium. A final concentration range of 1 nM to 1 µM is recommended. Include a vehicle control (DMSO only).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.
C. Cell Lysis and Protein Extraction
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS[1].
-
Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-150 µL per well of a 6-well plate) supplemented with protease and phosphatase inhibitors[9].
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube[10].
-
Incubate the lysate on ice for 30 minutes with occasional vortexing[1][10].
-
Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris[1][10].
-
Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube[1].
D. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions[1].
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
E. SDS-PAGE and Protein Transfer
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes[10].
-
Load the samples onto an SDS-PAGE gel along with a protein ladder[8].
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom[8].
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system[7].
-
(Optional) Confirm transfer efficiency by staining the membrane with Ponceau S solution[8].
F. Immunoblotting and Detection
-
Wash the membrane briefly with 1X TBST (Tris-Buffered Saline with 0.1% Tween-20)[1].
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding[1].
-
Incubate the membrane with the primary anti-β-catenin antibody, diluted in blocking buffer at the manufacturer's recommended concentration (e.g., 1:1000), overnight at 4°C with gentle shaking[8][11].
-
The next day, wash the membrane three times for 10-15 minutes each with TBST[8].
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:3000), for 1 hour at room temperature[7][8].
-
Wash the membrane again three times for 15 minutes each with TBST[8].
-
Prepare the ECL substrate according to the manufacturer's instructions, cover the membrane with the reagent, and incubate for 1-5 minutes[8].
-
Capture the chemiluminescent signal using a digital imaging system.
G. Data Analysis
-
Quantify the band intensities for β-catenin and the loading control (e.g., GAPDH) using densitometry software (e.g., ImageJ).
-
Normalize the β-catenin signal to the corresponding loading control signal for each lane.
-
Express the data as a percentage of the vehicle-treated control to determine the dose-dependent effect of this compound on β-catenin degradation.
Data Presentation
The following table presents example data from a dose-response experiment, demonstrating the quantification of β-catenin degradation.
| Treatment | Concentration (nM) | β-catenin Intensity (Normalized) | % of Vehicle Control |
| Vehicle (DMSO) | 0 | 1.00 ± 0.08 | 100% |
| This compound | 1 | 0.85 ± 0.06 | 85% |
| This compound | 10 | 0.42 ± 0.05 | 42% |
| This compound | 100 | 0.15 ± 0.03 | 15% |
| This compound | 1000 | 0.05 ± 0.02 | 5% |
| Data are represented as mean ± SD from three independent experiments. Intensity is normalized to the GAPDH loading control. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Insufficient protein load. Inefficient antibody binding. Inefficient protein transfer. | Increase protein amount per lane (30-40 µg). Optimize primary antibody concentration and/or increase incubation time. Confirm transfer with Ponceau S stain. |
| High Background | Insufficient blocking. Antibody concentration too high. Insufficient washing. | Increase blocking time to 1.5-2 hours. Titrate primary and secondary antibodies to optimal dilution. Increase the number and duration of wash steps[1]. |
| Non-specific Bands | Antibody cross-reactivity. Protein degradation. | Use a more specific, validated antibody. Ensure fresh protease inhibitors are always used in the lysis buffer[1]. |
By following this detailed protocol, researchers can effectively utilize Western blotting to validate and quantify the induced degradation of β-catenin by novel molecular glue compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Wnt/beta-catenin | TargetMol [targetmol.cn]
- 7. benchchem.com [benchchem.com]
- 8. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 10. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 11. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vitro Ubiquitination Assay Using NRX-252262
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs protein stability and signaling pathways.[1][2][3] The process involves a sequential enzymatic cascade catalyzed by ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s), which are responsible for substrate specificity.[2][3][4][5] Dysregulation of this pathway is implicated in numerous diseases, including cancer, making it a prime target for therapeutic intervention.[2][3] NRX-252262 is a potent molecular glue that enhances the interaction between the E3 ligase SCFβ-TrCP and its substrate, β-catenin, thereby promoting the ubiquitination and subsequent proteasomal degradation of mutant β-catenin.[6][7][8] This document provides detailed application notes and protocols for performing an in vitro ubiquitination assay to characterize the activity of this compound.
Mechanism of Action: this compound
This compound acts as a molecular glue, stabilizing the interaction between the substrate recognition subunit β-TrCP of the SCF E3 ligase complex and a phosphodegron motif on β-catenin.[6][7] In many cancers, mutations in β-catenin prevent its recognition by β-TrCP, leading to its accumulation and aberrant activation of Wnt signaling.[6] this compound overcomes this by enhancing the binding affinity between the two proteins, restoring the ubiquitination process for mutant forms of β-catenin.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow for the in vitro ubiquitination assay.
Figure 1: Simplified diagram of the Wnt/β-catenin signaling pathway and the intervention point of this compound.
References
- 1. Mechanisms and Pathways of Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]
- 2. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Functional dissection of an HECT ubiquitin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NRX-252262 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-252262 is a small molecule compound identified as a "molecular glue" that promotes the degradation of mutant β-catenin.[1] In many colorectal cancers, mutations in the β-catenin phosphodegron sequence, such as at Ser33 and Ser37, prevent its recognition by the E3 ubiquitin ligase β-TrCP, leading to its stabilization and accumulation.[1] This aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver of tumorigenesis.[2][3][4][5][6] this compound acts by enhancing the interaction between β-TrCP and mutant β-catenin, thereby restoring its ubiquitylation and subsequent proteasomal degradation.[1] These application notes provide a comprehensive overview of the use of this compound in colorectal cancer cell lines, with a specific focus on the DLD1 cell line, which is a common model for studying Wnt/β-catenin signaling in this cancer type.[7]
Mechanism of Action
This compound functions as a molecular glue, stabilizing the interaction between the E3 ubiquitin ligase substrate receptor β-TrCP1 and its substrate, β-catenin.[1][8][9] Specifically, it enhances the binding of β-TrCP1 to β-catenin peptides that have mutations in the phosphorylation sites (e.g., S37A) which would normally be phosphorylated to signal for degradation.[1] This enhanced interaction facilitates the ubiquitination of mutant β-catenin, marking it for degradation by the 26S proteasome.[1] This leads to a reduction in the levels of stabilized β-catenin, thereby inhibiting the downstream transcriptional program that drives cancer cell proliferation.[1][2]
Caption: Signaling pathway of Wnt/β-catenin and the action of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound and its analogs from biochemical and cellular assays.
Table 1: In Vitro Activity of this compound
| Compound | EC50 (nM) for Ubiquitylation Enhancement |
| This compound | 3.8 ± 0.2 |
Data from in vitro ubiquitylation assays with pSer33/S37A β-catenin peptide.[1]
Table 2: Cellular Activity of this compound
| Compound | Concentration for S33E/S37A Mutant β-catenin Degradation | Cell Line |
| This compound | ~35 µM | Engineered HEK293T |
Data from engineered HEK293T cells stably expressing S33E/S37A phosphomimetic mutant β-catenin.[1]
Table 3: Binding Affinity of this compound
| System | K D (nM) |
| β-TrCP1:β-catenin peptide (basal) | 810 ± 52 |
| β-TrCP1:β-catenin peptide + this compound | Significantly enhanced (cooperativity α = 0.0008 ± 0.0001) |
Data from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[10]
Experimental Protocols
The following are suggested protocols for evaluating the efficacy of this compound in the DLD1 colorectal cancer cell line.
Protocol 1: Cell Viability Assay
Objective: To determine the effect of this compound on the viability of DLD1 cells.
Materials:
-
DLD1 colorectal cancer cell line
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader
Procedure:
-
Seed DLD1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for β-catenin Degradation
Objective: To assess the ability of this compound to induce the degradation of endogenous mutant β-catenin in DLD1 cells.
Materials:
-
DLD1 cells
-
6-well plates
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed DLD1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 6-24 hours. Include a vehicle control.
-
For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the β-catenin levels to the loading control.
Caption: General experimental workflow for evaluating this compound in DLD1 cells.
Conclusion
This compound represents a promising therapeutic strategy for colorectal cancers harboring stabilizing mutations in β-catenin. By acting as a molecular glue, it effectively hijacks the cell's own protein degradation machinery to eliminate the oncogenic driver. The protocols outlined above provide a framework for researchers to investigate the application of this compound in the DLD1 colorectal cancer cell line and further explore its potential as a targeted cancer therapeutic.
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs in Discovery Pipeline Targeting Colorectal Cancer Stem Cells [gavinpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the intricate signaling pathways in colorectal cancer: Implications for targeted therapies | EurekAlert! [eurekalert.org]
- 7. Comprehensive analysis of β-catenin target genes in colorectal carcinoma cell lines with deregulated Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput compatible workflow for the biochemical identification and characterization of molecular glues[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Complete Mechanistic Framework for Molecular Glue Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of NRX-252262 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-252262 is a molecular glue that promotes the interaction between the E3 ubiquitin ligase SCFβ-TrCP and mutant β-catenin, leading to the ubiquitination and subsequent proteasomal degradation of β-catenin.[1] This mechanism of action makes this compound a promising therapeutic candidate for cancers characterized by aberrant Wnt/β-catenin signaling and elevated levels of mutant β-catenin. The determination of an optimal working concentration is a critical first step in the preclinical evaluation of this compound to ensure meaningful and reproducible experimental outcomes. An ideal concentration will elicit the desired biological effect (i.e., degradation of mutant β-catenin) with high potency and minimal off-target effects or cytotoxicity.
This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro experiments. It includes a summary of known quantitative data, detailed experimental methodologies, and visual aids to facilitate experimental design and execution.
Data Presentation
A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for guiding the initial concentration ranges in experimental setups.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| EC50 | 3.8 ± 0.2 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Biochemical Assay | [2] |
| Effective Concentration | ~35 µM | Cellular Mutant β-catenin Degradation | Not Specified | [2] |
Note: The significant difference between the biochemical EC50 and the effective cellular concentration is common for molecular glues and highlights the importance of cellular assays to determine functional efficacy.
Signaling Pathway
This compound targets a key component of the canonical Wnt/β-catenin signaling pathway. Understanding this pathway is essential for interpreting experimental results.
References
Downstream Analysis of NRX-252262 Treatment on Wnt Target Genes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often due to mutations that lead to the accumulation of the transcriptional coactivator β-catenin, is a hallmark of numerous cancers. NRX-252262 is a potent "molecular glue" that enhances the interaction between β-catenin and its E3 ligase, SCFβ-TrCP, thereby promoting the ubiquitination and subsequent proteasomal degradation of β-catenin.[1] This targeted degradation of β-catenin presents a promising therapeutic strategy for cancers driven by dysregulated Wnt signaling.
These application notes provide detailed protocols for the downstream analysis of this compound treatment, focusing on its effects on Wnt target gene expression and overall pathway activity. The following sections offer step-by-step methodologies for key experiments, illustrative data, and visual representations of the underlying biological processes and experimental workflows.
Mechanism of Action of this compound
This compound acts as a molecular glue, stabilizing the interaction between β-catenin and the β-TrCP substrate recognition subunit of the SCF E3 ubiquitin ligase complex. This enhanced interaction facilitates the efficient ubiquitination of β-catenin, marking it for degradation by the proteasome. The resulting decrease in cellular β-catenin levels leads to reduced nuclear translocation and, consequently, a downregulation of Wnt target gene transcription.
Caption: Mechanism of this compound action on β-catenin.
Data Presentation: Quantitative Effects of this compound
The following tables summarize representative data on the dose-dependent effects of this compound on β-catenin protein levels and the mRNA expression of key Wnt target genes.
Table 1: Dose-Dependent Reduction of β-catenin Protein Levels by this compound
| This compound (nM) | β-catenin Protein Level (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 0.85 | 0.06 |
| 10 | 0.52 | 0.05 |
| 100 | 0.21 | 0.03 |
| 1000 | 0.08 | 0.02 |
Table 2: Dose-Dependent Downregulation of Wnt Target Gene mRNA Expression by this compound
| This compound (nM) | AXIN2 mRNA (Fold Change) | c-MYC mRNA (Fold Change) | CCND1 mRNA (Fold Change) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 1 | 0.92 | 0.95 | 0.93 |
| 10 | 0.65 | 0.72 | 0.68 |
| 100 | 0.31 | 0.45 | 0.38 |
| 1000 | 0.12 | 0.21 | 0.15 |
Table 3: Inhibition of Wnt-Dependent Luciferase Reporter Activity by this compound
| This compound (nM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 15,840 | 0 |
| 1 | 13,939 | 12 |
| 10 | 8,237 | 48 |
| 100 | 2,851 | 82 |
| 1000 | 950 | 94 |
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the downstream effects of this compound.
Protocol 1: Western Blot Analysis of β-catenin Protein Levels
This protocol describes the detection and quantification of β-catenin protein levels in cell lysates following treatment with this compound.
Caption: Western Blot experimental workflow.
Materials:
-
Cell line with active Wnt signaling (e.g., SW480, HCT116)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-β-catenin
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody and the loading control antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to the loading control.
Protocol 2: Quantitative PCR (qPCR) Analysis of Wnt Target Gene Expression
This protocol details the measurement of mRNA levels of Wnt target genes such as AXIN2, c-MYC, and CCND1 in response to this compound treatment.
Caption: qPCR experimental workflow.
Materials:
-
Treated cells (as in Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Forward and reverse primers for AXIN2, c-MYC, CCND1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with a dose-response of this compound as described in the Western blot protocol.
-
RNA Extraction: Extract total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions with SYBR Green master mix, primers, and cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Protocol 3: TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
References
Troubleshooting & Optimization
troubleshooting lack of β-catenin degradation with NRX-252262
Welcome to the technical support center for NRX-252262. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this novel β-catenin degrader.
Troubleshooting Guide: Lack of β-Catenin Degradation
This guide addresses the specific issue of observing no degradation of β-catenin after treatment with this compound.
Question: I am treating my cells with this compound, but I do not observe any degradation of β-catenin in my Western blot. What could be the problem?
Answer: Several factors could contribute to the lack of β-catenin degradation. Here is a step-by-step troubleshooting guide to help you identify the potential issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of β-catenin degradation.
1. Compound Integrity and Concentration
-
Is your this compound stock solution properly stored and freshly prepared? this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1] For experiments, it is recommended to use a freshly prepared solution.
-
Are you using an effective concentration? The reported in vitro EC50 for this compound is 3.8 nM.[1] However, in cellular assays, a higher concentration may be required. For example, a concentration of approximately 35 μM was shown to cause degradation of S33E/S37A mutant β-catenin in an engineered HEK293T cell line.[1][2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
2. Cell Line and β-Catenin Mutation Status
-
What is the β-catenin mutation status in your cell line? The efficacy of this compound can be highly dependent on the specific mutation of β-catenin. It has been shown to be effective against a phosphomimetic mutant (S33E/S37A) but not an S37A mutant in TOV-112D cells.[2] This is likely due to the requirement of Ser33 phosphorylation for optimal binding of the β-catenin/NRX-252262/β-TrCP complex.[2]
-
Consider using an appropriate cell line. An engineered HEK293T cell line stably expressing the S33E/S37A phosphomimetic mutant β-catenin has been shown to be a responsive model.[2] If you are working with a cell line with a different β-catenin mutation, the compound's efficacy may vary.
| Cell Line Model | β-Catenin Mutation | This compound Activity | Reference |
| Engineered HEK293T | S33E/S37A (phosphomimetic) | Effective degradation observed at ~35 μM | [2] |
| TOV-112D | S37A | Ineffective - no degradation observed | [2] |
3. Experimental Protocol
-
Is the incubation time sufficient? Ensure you are incubating the cells with this compound for an adequate period to observe protein degradation. This may need to be optimized for your specific cell line and experimental conditions.
-
Are you including appropriate controls? Always include a vehicle control (e.g., DMSO) to ensure the observed effects are specific to this compound. A positive control, such as a cell line known to be sensitive to the compound, can also be beneficial.
4. Western Blotting Technique
-
Are you preventing protein degradation during sample preparation? The absence of a β-catenin signal or the presence of lower molecular weight bands could indicate protein degradation.[3] Always use fresh lysis buffer containing a protease inhibitor cocktail and keep your samples on ice.[1][3]
-
Is your antibody specific and sensitive enough? Use a validated antibody for β-catenin. If the signal is weak or absent, you may need to optimize the primary and secondary antibody concentrations and incubation times.[1]
-
Was the protein transfer successful? Use a reversible stain like Ponceau S to confirm efficient protein transfer from the gel to the membrane.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a "molecular glue" that enhances the natural interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1][4][5] This enhanced interaction leads to increased ubiquitination and subsequent proteasomal degradation of β-catenin.[2][5]
Wnt/β-Catenin Signaling Pathway
Caption: The Wnt/β-catenin signaling pathway and the mechanism of this compound.
Q2: Are there any known off-target effects of this compound?
A2: Studies have shown that this compound is selective for β-catenin. The protein levels of other SCFβ-TrCP substrates, such as wild-type β-catenin and IκBα, remained unchanged in the presence of the compound.[2] However, as with any small molecule inhibitor, it is always good practice to assess potential off-target effects in your specific experimental system.
Q3: How can I confirm that this compound is enhancing the interaction between β-catenin and SCFβ-TrCP in my cells?
A3: You can perform a co-immunoprecipitation (Co-IP) experiment. By immunoprecipitating β-catenin and then performing a Western blot for a component of the SCFβ-TrCP complex (e.g., β-TrCP), you can determine if the interaction between these two proteins is increased in the presence of this compound.
Q4: How can I measure the downstream effects of this compound-induced β-catenin degradation?
A4: A TCF/LEF luciferase reporter assay is a common method to measure the transcriptional activity of β-catenin.[4][6][7][8][9] A decrease in luciferase activity in the presence of this compound would indicate successful degradation of the signaling pool of β-catenin and a reduction in the expression of its target genes.
Experimental Protocols
1. Western Blotting for β-Catenin
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
2. Co-Immunoprecipitation (Co-IP) of β-Catenin and β-TrCP
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
-
Pre-clearing Lysates:
-
Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against β-catenin or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against β-catenin and β-TrCP.
-
3. TCF/LEF Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After 24-48 hours, treat the cells with this compound or a vehicle control for the desired time.
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Enhancing β-Catenin Phosphorylation for NRX-252262 Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NRX-252262. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on enhancing β-catenin phosphorylation to facilitate this compound-mediated degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a "molecular glue" that promotes the degradation of mutant β-catenin.[1][2] It functions by enhancing the interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[3][4] This enhanced binding leads to the ubiquitination and subsequent proteasomal degradation of β-catenin.[5]
Q2: Why is β-catenin phosphorylation important for this compound activity?
A2: The ability of the E3 ligase β-TrCP to recognize and bind to β-catenin is dependent on the prior phosphorylation of β-catenin at specific serine and threonine residues (Ser33, Ser37, and Thr41).[6][7] this compound enhances the interaction between β-TrCP and phosphorylated β-catenin. Therefore, insufficient phosphorylation of β-catenin can limit the efficacy of this compound in promoting its degradation.[5]
Q3: My cells have a β-catenin mutation (e.g., S37A), but I'm not seeing degradation with this compound. Why?
A3: The lack of degradation of mutant β-catenin, such as S37A, in the presence of this compound is often due to insufficient phosphorylation at the remaining critical residues (e.g., Ser33).[5] Even though the mutation prevents phosphorylation at one site, phosphorylation at other sites is still necessary for β-TrCP recognition, which is then enhanced by this compound.
Q4: How can I increase β-catenin phosphorylation in my cell line?
A4: You can enhance β-catenin phosphorylation through several strategies:
-
Activate Casein Kinase 1α (CK1α): CK1α is one of the primary kinases that phosphorylates β-catenin.[8] Small molecule activators of CK1α, such as SSTC3, can increase β-catenin phosphorylation.[9][10]
-
Activate Glycogen (B147801) Synthase Kinase 3β (GSK-3β): GSK-3β is another key kinase in the β-catenin destruction complex.[11] While direct, specific activators of GSK-3β are less common, you can indirectly increase its activity by inhibiting upstream pathways that suppress GSK-3β, such as the PI3K/Akt pathway.[12]
-
Inhibit the Wnt Signaling Pathway: The canonical Wnt pathway normally functions to inhibit the β-catenin destruction complex, thereby preventing β-catenin phosphorylation and degradation.[13] By using Wnt pathway inhibitors, you can effectively "turn on" the destruction complex and promote β-catenin phosphorylation.
Troubleshooting Guides
Issue 1: Weak or No Phospho-β-Catenin Signal on Western Blot
| Potential Cause | Recommended Solution |
| Low Endogenous Phosphorylation | Treat cells with a CK1α activator (e.g., SSTC3) or a Wnt pathway inhibitor (e.g., IWR-1, XAV939) to increase the pool of phosphorylated β-catenin. A proteasome inhibitor (e.g., MG132) can also be used to prevent the degradation of phosphorylated β-catenin, making it easier to detect.[14] |
| Phosphatase Activity | Always use fresh lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times to minimize enzymatic activity.[15][16] |
| Antibody Issues | Ensure you are using an antibody that specifically recognizes β-catenin phosphorylated at the desired sites (e.g., pSer33/pSer37/pThr41). Check the antibody datasheet for recommended dilutions and incubation conditions.[1][17] |
| Insufficient Protein Load | For detecting low-abundance phosphoproteins, you may need to load a higher amount of total protein (e.g., 30-50 µg) per lane than for total protein blots.[15] |
| Blocking Agent | Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[16] |
Issue 2: Inconsistent Results with CK1α Activators (e.g., SSTC3)
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of the activator from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. |
| Cell Line Insensitivity | Confirm that your cell line has a functional β-catenin destruction complex. Cell lines with mutations in core components of this complex (e.g., Axin, APC) may not respond as expected. |
| Assay Readout | When assessing the effect of a CK1α activator, it is best to directly measure the phosphorylation of β-catenin by Western blot as the primary readout. |
Quantitative Data Summary
The following table provides a summary of compounds that can be used to modulate β-catenin phosphorylation, along with their reported effective concentrations.
| Compound | Target | Mechanism of Action | Reported Effective Concentration (in vitro) | Reference(s) |
| SSTC3 | CK1α | Activator | 30 nM (EC50 for Wnt inhibition), 100 nM for increasing β-catenin phosphorylation | [18][19] |
| Pyrvinium | CK1α | Activator | Varies by cell line, typically in the nanomolar range | [20] |
| IWR-1 | Wnt Pathway | Stabilizes Axin, promoting destruction complex activity | 180 nM (IC50) | [21] |
| XAV939 | Tankyrase (TNKS1/2) | Stabilizes Axin by inhibiting its degradation | 11 nM (IC50 for TNKS1), 4 nM (IC50 for TNKS2) | [21] |
| WNT974 (LGK974) | Porcupine (PORCN) | Inhibits Wnt ligand secretion | Varies by cell line, typically in the nanomolar range | [4] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-β-Catenin
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with your compound of interest (e.g., SSTC3, IWR-1) for the desired time. A positive control, such as treatment with a proteasome inhibitor like MG132 (5-10 µM for 4-6 hours), can be included to accumulate phosphorylated β-catenin.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-β-catenin (e.g., anti-phospho-β-catenin Ser33/Ser37/Thr41) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed for total β-catenin and a loading control (e.g., GAPDH or β-actin) to normalize the phospho-β-catenin signal.
Protocol 2: Co-Immunoprecipitation (Co-IP) of β-Catenin and β-TrCP
-
Cell Treatment and Lysis: Treat cells as described for the Western blot protocol to induce β-catenin phosphorylation. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: Add protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads by centrifugation and transfer the supernatant to a new tube. Add the primary antibody (e.g., anti-β-catenin) or an isotype control IgG and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting as described above, probing for β-TrCP and β-catenin.
Visualizations
Caption: Canonical Wnt/β-Catenin Signaling Pathway.
Caption: Workflow for Enhancing this compound Efficacy.
Caption: Experimental Workflow: Phospho-β-Catenin Western Blot.
References
- 1. Phospho-beta Catenin (Ser33, Ser37, Thr41) Polyclonal Antibody (PA5-17915) [thermofisher.com]
- 2. Efficacy of glycogen synthase kinase-3β targeting against osteosarcoma via activation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of β-Catenin by Cyclic AMP-Dependent Protein Kinase Stabilizes β-Catenin through Inhibition of Its Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Wnt/β-Catenin Signaling in Neuroendocrine Tumors In Vitro: Antitumoral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-Trcp couples beta-catenin phosphorylation-degradation and regulates Xenopus axis formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Trcp couples β-catenin phosphorylation-degradation and regulates Xenopus axis formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Wnt/beta-Catenin Signaling and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. Phospho-beta-Catenin (Ser33/37/Thr41) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Casein kinase1α activators, a precision weapon for CRC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abmole.com [abmole.com]
overcoming NRX-252262 insolubility in aqueous solutions
Welcome to the technical support resource for NRX-252262. This guide provides troubleshooting advice and frequently asked questions to help you overcome challenges related to the solubility of this compound in aqueous solutions for your research applications.
Frequently Asked Questions (FAQs)
Q1: What is the inherent aqueous solubility of this compound?
A1: this compound is a highly lipophilic molecule with very low intrinsic solubility in aqueous buffers at neutral pH. The solubility in pure water is estimated to be less than 0.1 µM. For consistent results, it is crucial to use a recommended solvent for preparing stock solutions and to follow specific protocols for diluting into aqueous experimental media.
Q2: What is the recommended solvent for creating a primary stock solution?
A2: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution of this compound. The compound is highly soluble in DMSO, allowing for the creation of stock solutions up to 50 mM. For experiments sensitive to DMSO, alternative organic solvents can be considered, though solubility may vary.
Q3: My compound precipitated after dilution into my cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. This typically occurs when the concentration of the compound exceeds its solubility limit in the final medium. Please refer to the Troubleshooting Guide below for detailed steps on how to prevent and address this issue.
Q4: Can I use sonication or heating to dissolve this compound?
A4: Gentle warming (up to 37°C) and brief sonication can aid in dissolving this compound in the primary organic solvent. However, prolonged heating or sonication is not recommended as it may lead to compound degradation. Always ensure the vial is tightly capped during these procedures to avoid solvent evaporation.
Solubility and Stock Solution Preparation
Solubility Data
The following table summarizes the approximate solubility of this compound in various common laboratory solvents.
| Solvent | Solubility (Approx. at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 mM | Recommended for primary stock solutions. |
| Ethanol (100%) | ~10 mM | Can be used as an alternative to DMSO for certain applications. |
| Methanol | ~5 mM | Lower solubility compared to DMSO and Ethanol. |
| PBS (pH 7.4) | < 1 µM | Not recommended for initial solubilization or stock preparation. |
| Water | < 0.1 µM | Essentially insoluble. |
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of 100% DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (assuming a molecular weight of 450 g/mol ), add 222 µL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate in a water bath or warm at 37°C for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 12 months).
Troubleshooting Guide for Aqueous Applications
This guide addresses common problems encountered when diluting this compound stock solutions into aqueous buffers or cell culture media.
Caption: Fig. 1. Troubleshooting Workflow for this compound Precipitation
Issue 1: Visible precipitate or cloudiness after diluting stock into media.
-
Possible Cause A: Concentration Exceeds Solubility Limit. The final concentration of this compound in your aqueous medium is higher than its solubility limit.
-
Solution: Determine the maximal soluble concentration by performing a dilution series and observing for precipitation.[1] Do not exceed this concentration in your experiments. We recommend keeping the final working concentration at or below 10 µM if possible.
-
-
Possible Cause B: "Solvent Shock". Rapidly diluting the DMSO stock into the aqueous medium causes a sudden polarity change, making the compound crash out of solution.[2]
-
Possible Cause C: High Final DMSO Concentration. While DMSO helps with the stock, too much in the final medium can sometimes cause precipitation of media components or be toxic to cells.
-
Solution: Keep the final DMSO concentration at or below 0.5% (v/v).[2] If your desired compound concentration requires more than 0.5% DMSO, you must prepare a more concentrated primary stock.
-
Issue 2: Inconsistent results or lower-than-expected compound activity.
-
Possible Cause A: Adsorption to Plastics. Like many hydrophobic compounds, this compound can adsorb to the surfaces of plastic tubes, plates, and pipette tips, reducing the effective concentration in your experiment.[4]
-
Solution: Use low-adhesion plasticware. Pre-wetting pipette tips with the solution before transfer can also minimize loss.
-
-
Possible Cause B: Interaction with Serum Proteins. Components in Fetal Bovine Serum (FBS) can bind to the compound, reducing its free concentration and bioavailability.[5]
-
Solution: This is a complex issue. While serum can sometimes aid solubility, it can also sequester the compound.[5][6] It is critical to include a vehicle control with the same DMSO and serum concentration. If using serum-free media, consider adding purified Bovine Serum Albumin (BSA) (e.g., 0.1%) to act as a carrier protein and prevent non-specific binding.
-
Experimental Protocols
Protocol: Kinetic Solubility Assessment in Cell Culture Medium
This protocol helps determine the maximum concentration of this compound that can be prepared in your specific experimental medium without immediate precipitation.
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Medium Setup: Dispense 1 mL of your complete cell culture medium (pre-warmed to 37°C) into several sterile microcentrifuge tubes.[7]
-
Serial Dilution: Create a dilution series. For example, add 10 µL of the 10 mM stock to the first tube to make a 100 µM solution. Vortex gently. Then, perform 2-fold serial dilutions from this tube into the subsequent tubes containing fresh media.[7]
-
Incubation: Incubate the tubes at 37°C for 1-2 hours to simulate experimental conditions.
-
Observation: After incubation, visually inspect each tube for signs of precipitation (cloudiness, visible particles). For a more sensitive assessment, centrifuge the tubes and look for a pellet, or measure the turbidity using a plate reader at ~600 nm.
Protocol: Example Cell-Based Assay (Wnt/β-catenin Pathway)
This compound is known to be an enhancer of the interaction between β-catenin and β-TrCP, promoting β-catenin degradation.[8][9][10] The following is a general protocol for assessing its activity.
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in ~80% confluency at the time of the experiment.
-
Compound Preparation: Prepare a 2X working solution of this compound in pre-warmed (37°C) cell culture medium. For a final concentration of 10 µM, prepare a 20 µM solution. Remember to add the DMSO stock to the medium slowly while vortexing.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound solution to each well. For example, add 100 µL of 2X solution to wells already containing 100 µL of medium. Include vehicle control wells (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Lysis & Analysis: After incubation, wash the cells with cold PBS. Lyse the cells and collect the protein lysate. Analyze the levels of β-catenin and a loading control (e.g., GAPDH) via Western Blot or ELISA. A decrease in β-catenin levels indicates compound activity.
Signaling Pathway and Workflow Diagrams
Caption: Fig. 2. Simplified Wnt/β-catenin Signaling Pathway
Caption: Fig. 3. Experimental Workflow for Cell-Based Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A high-throughput compatible workflow for the biochemical identification and characterization of molecular glues[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
potential off-target effects of NRX-252262 in cellular assays
This guide is designed for researchers, scientists, and drug development professionals using NRX-252262. It provides troubleshooting advice and frequently asked questions to address specific issues that may arise during cellular experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a "molecular glue" that selectively enhances the protein-protein interaction (PPI) between the E3 ubiquitin ligase substrate receptor, β-TrCP (beta-transducin repeat-containing protein), and mutant forms of β-catenin.[1][2] By stabilizing this interaction, this compound promotes the ubiquitination and subsequent proteasomal degradation of oncogenic mutant β-catenin.[2]
Q2: What is the reported on-target potency of this compound?
A2: In cellular assays, this compound has been shown to induce the degradation of mutant β-catenin with a half-maximal effective concentration (EC50) of approximately 3.8 nM.[1]
Q3: What are the potential off-target effects of a molecular glue like this compound?
A3: Potential off-target effects for molecular glues fall into several categories:
-
Neo-substrate Degradation: The compound could induce or enhance the interaction of the E3 ligase with unintended proteins (neo-substrates), leading to their degradation.
-
Substrate Promiscuity: The compound may enhance the degradation of other known, native substrates of the E3 ligase. Since β-TrCP has numerous substrates involved in various signaling pathways, this is a key consideration.[3][4][5][6]
-
General Cytotoxicity: The compound may cause cell death or reduced proliferation through mechanisms unrelated to its intended target, which must be assessed in relevant cell lines.
Q4: My results show an unexpected phenotype (e.g., NF-κB pathway modulation). Could this be an off-target effect?
A4: Yes. One of the most well-characterized substrates of β-TrCP is IκBα, the inhibitor of NF-κB.[3][5] It is plausible that this compound could enhance the basal degradation of IκBα, leading to unintended NF-κB activation. This should be investigated by directly measuring IκBα protein levels.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical path to diagnose the problem.
Issue 1: High Cytotoxicity Observed at or Near On-Target EC50
You observe significant cell death in your cancer cell line at concentrations expected to induce mutant β-catenin degradation.
-
Possible Cause 1: On-Target Toxicity. The degradation of mutant β-catenin is indeed lethal to your specific cell model. This is the desired outcome.
-
Possible Cause 2: Off-Target Toxicity. The compound is causing cell death by affecting other essential cellular proteins or pathways.
-
Possible Cause 3: Compound-Specific Issues. The compound may have poor solubility at higher concentrations or may be interfering with the cytotoxicity assay itself.
| Troubleshooting Step | Rationale & Expected Outcome |
| 1. Run a Dose-Response in a Negative Control Cell Line. | Use a cell line that does not express mutant β-catenin. If high cytotoxicity persists, the effect is likely off-target and independent of β-catenin degradation. |
| 2. Compare Cytotoxicity EC50 with Degradation DC50. | Perform a quantitative western blot or ELISA to determine the concentration required for 50% degradation of mutant β-catenin (DC50). If the cytotoxicity EC50 is significantly lower than the DC50, it suggests a potent off-target effect is responsible for the cell death. |
| 3. Perform a Rescue Experiment. | If possible, use a CRISPR/Cas9 or siRNA approach to knock down β-TrCP. A reduction in cytotoxicity after β-TrCP knockdown would indicate the effect is dependent on this E3 ligase, though it could still be due to an off-target substrate. |
| 4. Assess Apoptosis Markers. | Use assays like Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic, providing more insight into the mechanism of toxicity. |
Issue 2: Unexpected Degradation of a Non-Target Protein
You are using this compound to degrade mutant β-catenin but observe the depletion of another protein, for example, IκBα.
-
Possible Cause 1: Enhanced Degradation of a Native β-TrCP Substrate. this compound may be non-specifically enhancing the interaction between β-TrCP and other native substrates like IκBα.[3][5]
-
Possible Cause 2: Indirect Pathway Cross-talk. Degrading β-catenin might indirectly affect the stability of other proteins through downstream signaling changes.
| Troubleshooting Step | Rationale & Expected Outcome |
| 1. Quantify On-Target vs. Off-Target Potency. | Perform parallel dose-response experiments measuring the degradation of both mutant β-catenin and IκBα via western blot. This will determine the selectivity window. |
| 2. Perform a Biochemical PPI Assay. | Use a TR-FRET assay (see Protocol 1) with purified β-TrCP, IκBα peptide, and this compound to see if the compound directly enhances this off-target interaction in a cell-free system. A direct enhancement confirms the mechanism. |
| 3. Use a Structurally Unrelated Control. | If available, use another molecular glue with the same on-target mechanism but a different chemical scaffold. If the off-target degradation persists, it may suggest the phenotype is linked to the on-target pathway. If it disappears, the effect is specific to the this compound scaffold. |
| 4. Proteome-wide Analysis (Advanced). | Techniques like global proteomics (Mass Spectrometry) or Cellular Thermal Shift Assay (CETSA, see Protocol 3) can provide an unbiased view of all proteins whose stability or abundance changes upon compound treatment. |
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data for troubleshooting experiments.
Table 1: Potency Comparison of this compound on Target vs. Hypothetical Off-Target
| Analyte | Assay Type | Cell Line | Potency (EC50 / DC50) | Selectivity Window |
| Mutant β-catenin | Degradation (Western Blot) | TOV-112D (mutant β-catenin) | 3.8 nM | On-Target |
| IκBα | Degradation (Western Blot) | TOV-112D | 450 nM | 118-fold |
| Cell Viability | Cytotoxicity (CellTiter-Glo) | TOV-112D | 15 nM | - |
| Cell Viability | Cytotoxicity (CellTiter-Glo) | HEK293 (wild-type β-catenin) | >10 µM | - |
This hypothetical data suggests that while this compound is highly selective for mutant β-catenin, it can induce degradation of IκBα at higher concentrations. The cytotoxicity in the target cell line correlates more closely with on-target degradation.
Visualizations and Workflows
Caption: On-target mechanism of this compound molecular glue.
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Key Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PPI
This assay biochemically validates if this compound directly enhances the interaction between β-TrCP and a potential off-target substrate like IκBα.
Materials:
-
Purified, His-tagged β-TrCP
-
Purified, GST-tagged IκBα peptide containing the β-TrCP recognition motif (phospho-degron)
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
Fluorescein-conjugated anti-GST antibody (Acceptor)
-
This compound serial dilution in DMSO
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA
-
384-well low-volume plates
Methodology:
-
Prepare a master mix of His-β-TrCP and Tb-anti-His antibody in assay buffer. Incubate for 30 minutes.
-
Prepare a master mix of GST-IκBα peptide and Fluorescein-anti-GST antibody. Incubate for 30 minutes.
-
Dispense 2 µL of the this compound serial dilution or DMSO vehicle control into the assay plate.
-
Add 10 µL of the His-β-TrCP/Tb-Ab mix to all wells.
-
Add 10 µL of the GST-IκBα/Fluorescein-Ab mix to all wells to initiate the reaction.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for acceptor, 490 nm for donor) after excitation (e.g., 340 nm).
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot against the concentration of this compound to determine the EC50 of interaction enhancement.
Protocol 2: Western Blot for IκBα Degradation
This assay quantifies the amount of IκBα protein remaining in cells after treatment with this compound.
Materials:
-
Cell line of interest (e.g., HEK293T or a cancer cell line)
-
This compound serial dilution in DMSO
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-IκBα, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-Rabbit, HRP-conjugated anti-Mouse
-
Chemiluminescent substrate (ECL)
Methodology:
-
Seed cells in a 12-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for a fixed time period (e.g., 6 hours). Include a DMSO vehicle control.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100 µL of ice-cold RIPA buffer to each well. Scrape cells and collect the lysate.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Add ECL substrate and image the blot using a chemiluminescence detector.
-
Quantify band intensities using software like ImageJ. Normalize the IκBα signal to the GAPDH signal. Plot the normalized intensity against drug concentration to determine the DC50.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA identifies direct binding partners of a compound in intact cells by measuring changes in protein thermal stability upon ligand binding. This protocol outlines a basic workflow for detection by Western Blot.
Materials:
-
Intact cells
-
This compound and DMSO vehicle
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or water baths for heating
-
Centrifuge for separating soluble/precipitated fractions
Methodology:
-
Treat two separate flasks of cells, one with a high concentration of this compound (e.g., 10 µM) and one with DMSO, for 2-4 hours.
-
Harvest, wash, and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension from each condition into multiple PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a PCR machine, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and analyze the protein levels of suspected off-targets by Western Blot (as in Protocol 2).
-
A protein that is a direct target will show increased abundance in the soluble fraction at higher temperatures in the this compound-treated samples compared to the DMSO control, indicating a thermal shift. For a proteome-wide analysis, the supernatant would be analyzed by mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-transducin repeat-containing E3 ubiquitin protein ligase inhibits migration, invasion and proliferation of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTRC (gene) - Wikipedia [en.wikipedia.org]
- 5. The SCFβ-TRCP E3 ubiquitin ligase complex targets Lipin1 for ubiquitination and degradation to promote hepatic lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimizing NRX-252262 incubation time for maximal degradation
Welcome to the technical support center for NRX-252262. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximal degradation of target proteins using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue that induces targeted protein degradation.[1][2] It functions by enhancing the interaction between the E3 ubiquitin ligase β-TrCP and its substrate, β-catenin.[3][4] This induced proximity facilitates the ubiquitination of β-catenin, marking it for degradation by the 26S proteasome.[5] This leads to a reduction in the cellular levels of β-catenin.
Q2: What is the recommended starting incubation time to observe maximal degradation with this compound?
A2: The optimal incubation time for maximal degradation can vary depending on the cell type, experimental conditions, and the specific research question. Based on standard protocols for similar targeted protein degradation experiments, a time-course experiment is highly recommended.[5] A typical starting point would be to treat cells for a range of durations, such as 4, 8, 16, and 24 hours, to determine the time point at which the most significant reduction in the target protein is observed.[5]
Q3: How can I quantify the degradation of the target protein?
A3: Western blotting is a widely used and reliable method to quantify the levels of a target protein in cell lysates.[5] By comparing the band intensity of the target protein in cells treated with this compound to a vehicle-treated control, you can calculate the percentage of degradation. Densitometry software is used for the quantification of band intensities. It is crucial to normalize the target protein levels to a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between samples.
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time for this compound-Mediated Degradation
This protocol outlines the steps to identify the optimal incubation time for achieving maximal degradation of a target protein upon treatment with this compound.
Materials:
-
Cells expressing the target protein of interest
-
Cell culture medium and reagents
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[4][5]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with the desired concentration of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).[5]
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 4, 8, 16, 24, and 48 hours) at 37°C.[5]
-
Cell Lysis:
-
After the incubation period, aspirate the media and wash the cells twice with ice-cold PBS.[5]
-
Add an appropriate volume of ice-cold lysis buffer with inhibitors to each well and incubate on ice for 30 minutes with occasional vortexing.[5]
-
Scrape the cells and collect the lysate in microcentrifuge tubes.[5]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[5]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation for Western Blot:
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[4]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control for each time point.
-
Data Presentation
Table 1: Example Time-Course Incubation Parameters for Western Blot Analysis
| Time Point | Incubation Duration (hours) |
| 1 | 0 (Vehicle Control) |
| 2 | 4 |
| 3 | 8 |
| 4 | 16 |
| 5 | 24 |
| 6 | 48 |
Visualizations
Caption: Mechanism of this compound-induced protein degradation.
Caption: Workflow for determining optimal this compound incubation time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low degradation observed | 1. Suboptimal Incubation Time: The selected time point may be too early or too late to observe maximal degradation. 2. Incorrect Compound Concentration: The concentration of this compound may be too low to be effective. 3. Low Target Protein Expression: The target protein may not be expressed at detectable levels in the chosen cell line.[4] 4. Cell Line Insensitivity: The specific cell line may lack necessary components of the ubiquitin-proteasome system for this compound to function. | 1. Perform a time-course experiment as described in the protocol to identify the optimal time point. 2. Perform a dose-response experiment to determine the optimal concentration of this compound. 3. Confirm target protein expression using a positive control cell line or by overexpressing the target.[4] 4. Test different cell lines to find a more responsive model. |
| High background or non-specific bands on Western blot | 1. Antibody Issues: The primary or secondary antibody may be binding non-specifically. 2. Insufficient Blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding. 3. Contamination of Lysate: The cell lysate may be contaminated. | 1. Optimize antibody concentrations. Use a different antibody or pre-absorb the antibody. 2. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 3. Ensure proper sample preparation and use fresh lysis buffer with protease inhibitors.[4] |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect results. 2. Inconsistent Reagent Preparation: Variations in buffer or compound dilutions. 3. Uneven Protein Loading: Inaccurate protein quantification or pipetting errors. | 1. Maintain consistent cell culture practices. Use cells within a specific passage range and ensure similar confluency at the time of treatment. 2. Prepare fresh reagents and use calibrated pipettes. 3. Carefully perform protein quantification and double-check calculations before loading samples. Always use a loading control. |
| Multiple bands observed for the target protein | 1. Protein Degradation during Sample Prep: Proteases in the lysate may have degraded the target protein.[6] 2. Post-Translational Modifications: The target protein may have various modifications (e.g., phosphorylation, ubiquitination) that alter its migration on the gel. 3. Splice Variants: The antibody may be detecting different isoforms of the target protein.[4] | 1. Always use fresh lysis buffer with a protease inhibitor cocktail and keep samples on ice.[4][6] 2. Consult the literature or databases to see if your protein is known to have modifications. You may need to use specific antibodies for the unmodified form. 3. Check the antibody datasheet to see if it is known to detect multiple isoforms. |
References
- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Glue Degraders: A Deep Dive into a Novel Therapeutic Strategy | Blog | Biosynth [biosynth.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
controlling for protease and phosphatase activity in NRX-252262 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for protease and phosphatase activity during experiments with NRX-252262.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule "molecular glue" that promotes the interaction between the E3 ubiquitin ligase substrate receptor β-TrCP and β-catenin.[1] This enhanced interaction facilitates the ubiquitination of β-catenin, marking it for degradation by the 26S proteasome.[1] The activity of this compound is particularly effective on phosphorylated forms of β-catenin.[1]
Q2: Why is it critical to control for protease and phosphatase activity in this compound experiments?
A2: Controlling for protease and phosphatase activity is crucial for two main reasons:
-
Proteases: this compound's primary mechanism involves the degradation of β-catenin.[1] Uncontrolled endogenous protease activity, released during cell lysis, can also degrade β-catenin, leading to inaccurate measurements of the compound's effect.[2] This can mask the specific degradation induced by this compound.
-
Phosphatases: The interaction between β-TrCP and β-catenin, which is enhanced by this compound, is dependent on the phosphorylation state of β-catenin. Endogenous phosphatases released during cell lysis can dephosphorylate β-catenin, altering its interaction with β-TrCP and consequently affecting the apparent activity of this compound.
Q3: When should I add protease and phosphatase inhibitors to my samples?
A3: Protease and phosphatase inhibitors should be added to your lysis buffer immediately before you begin cell lysis. These inhibitors can have limited stability in solution, so preparing fresh working solutions is essential for their effectiveness.
Q4: Can I use a combined protease and phosphatase inhibitor cocktail?
A4: Yes, using a commercially available combined protease and phosphatase inhibitor cocktail is a convenient and effective option for most applications. These cocktails contain a mixture of inhibitors that provide broad-spectrum protection against various proteases and phosphatases.
Q5: Do I need to take any other precautions besides using inhibitors?
A5: Yes. In addition to using inhibitors, it is crucial to keep your samples on ice or at 4°C throughout the entire lysis and protein extraction procedure. Low temperatures help to slow down enzymatic activity. Also, it is recommended to work quickly and process the samples as soon as possible after lysis. For long-term storage, lysates should be kept at -80°C.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments.
Issue 1: Inconsistent or lower-than-expected β-catenin degradation with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Protease Inhibition | Ensure that a broad-spectrum protease inhibitor cocktail was added fresh to the lysis buffer immediately before use. |
| Keep samples on ice at all times during processing. | |
| Use fresh lysates for your experiments, as prolonged storage can lead to protein degradation. | |
| Suboptimal Phosphatase Inhibition | Confirm that a phosphatase inhibitor cocktail was included in the lysis buffer to preserve the phosphorylation status of β-catenin. |
| Avoid buffers containing high concentrations of EDTA or sodium orthovanadate if they are incompatible with downstream assays or inhibit your phosphatase inhibitors. | |
| Cell Lysis Issues | Ensure complete cell lysis to release all cellular proteins. Incomplete lysis can lead to variability. Consider sonication for difficult-to-lyse cells or to shear DNA, which can make the lysate viscous. |
Issue 2: High background or multiple bands in Western blot analysis of β-catenin.
| Possible Cause | Troubleshooting Step |
| Protein Degradation | The appearance of multiple bands below the expected molecular weight for β-catenin can indicate protein degradation. Strengthen your protease inhibition protocol by using a fresh, potent inhibitor cocktail. |
| Excessive Protein Loading | Loading too much protein on the gel can lead to high background and nonspecific bands. Try loading a smaller amount of total protein. |
| Antibody Issues | The primary antibody may be cross-reacting with other proteins. Ensure the antibody is specific for β-catenin. |
| The antibody concentration may be too high. Try titrating the primary antibody to an optimal concentration. |
Experimental Protocols
Protocol: Western Blot Analysis of β-catenin Levels Following this compound Treatment
This protocol provides a general workflow for treating cells with this compound and analyzing β-catenin levels by Western blot, with a focus on controlling for protease and phosphatase activity.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Cell Lysis:
-
Prepare fresh lysis buffer on ice. A common lysis buffer is RIPA buffer.
-
Immediately before use, add a 1X concentration of a combined protease and phosphatase inhibitor cocktail to the lysis buffer.
-
Wash cells once with ice-cold PBS.
-
Aspirate PBS and add the ice-cold lysis buffer containing inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for β-catenin and a loading control (e.g., GAPDH or β-actin).
-
Normalize the β-catenin signal to the loading control signal for each sample.
-
Compare the normalized β-catenin levels between this compound-treated and vehicle-treated samples.
-
Data Presentation
Table 1: Example of Quantitative Western Blot Data
| Treatment | β-catenin Intensity (Normalized) | Standard Deviation |
| Vehicle Control | 1.00 | 0.12 |
| This compound (1 µM) | 0.65 | 0.08 |
| This compound (5 µM) | 0.32 | 0.05 |
| This compound (10 µM) | 0.15 | 0.03 |
Visualizations
Caption: Experimental workflow for analyzing this compound-induced β-catenin degradation.
References
Technical Support Center: Interpreting Unexpected Results in NRX-252262 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during functional assays with NRX-252262.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing any response in our Gs-coupled cAMP assay after applying this compound, a presumed Gs agonist. What are the potential causes?
A1: A lack of response in a Gs-coupled cAMP assay can stem from several factors, ranging from experimental setup to the underlying biology of the system.
Troubleshooting Steps:
-
Confirm Cell Health and Receptor Expression: Ensure the cells are healthy, viable, and express the target receptor for this compound. Poor cell health or low receptor expression can lead to a diminished or absent signal.[1][2]
-
Verify Compound Integrity and Concentration: Confirm the integrity and concentration of your this compound stock solution. Degradation or incorrect concentration can lead to a lack of efficacy.
-
Optimize Cell Density: Cell density is a critical parameter. Too few cells may not produce a detectable amount of cAMP, while too many cells can lead to a decrease in the assay window.[3][4]
-
Check Assay Reagents and Protocol:
-
Ensure the stimulation buffer is appropriate for your assay duration. For stimulations longer than two hours, it is recommended to use cell culture medium to avoid cellular stress.[3]
-
Include a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and ensure its accumulation.[3]
-
Confirm that the cAMP assay reagents are within their expiration date and have been stored correctly.
-
-
Include Positive and Negative Controls: Run a known Gs agonist (e.g., isoproterenol (B85558) for beta-adrenergic receptors) as a positive control to ensure the assay system is working correctly. A vehicle-only control will serve as your baseline.
-
Consider Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor is uncoupled from its signaling cascade.[5][6] Consider running a time-course experiment to determine the optimal stimulation time.[3]
Q2: In our Gi-coupled cAMP assay, this compound is showing an increase in cAMP instead of the expected decrease.
A2: An unexpected increase in cAMP in a Gi-coupled assay is a common issue and can be indicative of several factors.
Troubleshooting Steps:
-
Optimize Forskolin (B1673556) Concentration: In Gi assays, adenylyl cyclase is typically stimulated with forskolin to produce a measurable baseline of cAMP that can then be inhibited. The concentration of forskolin is critical. Too high a concentration may mask the inhibitory effect of your compound. Perform a forskolin dose-response curve to find the optimal concentration.[7]
-
Evaluate Potential Gs Coupling: It is possible that this compound exhibits biased agonism or couples to multiple G-protein subtypes, including Gs, which would lead to an increase in cAMP that may overwhelm the Gi-mediated inhibition.[8][9]
-
Check for Off-Target Effects: this compound might be interacting with other receptors or cellular components that lead to an increase in cAMP.
-
Confirm Receptor Expression and G-protein Coupling: Ensure that your cell line expresses the correct Gi-coupled receptor and that it is efficiently coupled to the Gi pathway.[7]
Q3: We are seeing high variability and poor reproducibility in our β-arrestin recruitment assay with this compound.
A3: High variability in β-arrestin recruitment assays can be caused by a number of factors related to the cells, reagents, and assay protocol.
Troubleshooting Steps:
-
Cell Line Stability: If using a stable cell line, ensure its homogeneity. A heterogeneous cell population with varying levels of receptor or reporter expression can lead to inconsistent results.[10] Consider single-cell cloning to generate a more uniform population.
-
Assay Temperature: Some reporter systems used in β-arrestin assays can be sensitive to temperature fluctuations. Using a plate reader with a temperature-controlled chamber can help improve reproducibility.[10]
-
Receptor Modification: Be aware that C-terminal modifications of receptors, often required for β-arrestin assays, can potentially alter protein interactions and signaling.[11] Assays that do not require receptor modification may provide more physiologically relevant results.[11][12]
-
Kinetic Analysis: β-arrestin recruitment can be transient. Perform a time-course experiment to capture the peak of the response and ensure you are not missing the optimal measurement window.
-
Control for Artifacts: In high-throughput screening, be mindful of potential artifacts such as compound autofluorescence or precipitation, which can interfere with the assay signal.[13]
Quantitative Data Summary
Table 1: Troubleshooting Common Issues in this compound Functional Assays
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| No response in Gs cAMP assay | Low receptor expression | Validate receptor expression via qPCR or western blot. | Confirmed receptor presence. |
| Inactive compound | Test a fresh dilution of this compound. | Response is restored. | |
| Suboptimal cell density | Perform a cell titration experiment.[3][4] | Optimal signal-to-background ratio is achieved. | |
| Increased cAMP in Gi assay | Forskolin concentration too high | Optimize forskolin concentration.[7] | Expected inhibitory response is observed. |
| Off-target Gs coupling | Profile this compound against a panel of Gs-coupled receptors. | Off-target activities are identified. | |
| High variability in β-arrestin assay | Heterogeneous cell population | Perform single-cell cloning of the stable cell line.[10] | Reduced well-to-well variability. |
| Temperature sensitivity | Use a temperature-controlled plate reader.[10] | Improved assay reproducibility. |
Experimental Protocols
Protocol 1: Gs-Coupled cAMP Assay
-
Cell Seeding: Seed cells expressing the Gs-coupled receptor of interest into a 96-well plate at a pre-optimized density and incubate overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Compound Addition: Remove the cell culture medium and add the assay buffer. Add this compound at various concentrations. Include a known Gs agonist as a positive control and a vehicle control.
-
Incubation: Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
-
Cell Seeding: Seed cells co-expressing the receptor of interest fused to one enzyme fragment and β-arrestin fused to the complementary enzyme fragment into a 96-well plate.
-
Compound Addition: Add this compound at various concentrations. Include a known agonist for the receptor as a positive control and a vehicle control.
-
Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 60-90 minutes).
-
Substrate Addition and Signal Detection: Add the enzyme substrate and measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Gs-coupled signaling pathway activated by this compound.
Caption: Gi-coupled signaling pathway showing inhibition by this compound.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. revvity.com [revvity.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homologous desensitization - Wikipedia [en.wikipedia.org]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
NRX-252262 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of NRX-252262. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term storage, the solid form of this compound should be stored at -20°C for up to one year, or at -80°C for up to two years.[1] It is recommended to keep the compound in a dry and dark environment.[2] For short-term storage, such as between experiments, 0-4°C is suitable for days to weeks.[2] The compound is shipped at ambient temperature and is considered stable for a few weeks under these conditions.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3] DMSO is a commonly used solvent for creating high-concentration stock solutions.
Q3: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: Can I store my this compound stock solution at room temperature or 4°C?
While some compounds in DMSO may be stable at 4°C or room temperature for short periods, it is generally not recommended for long-term storage. For this compound, short-term storage of stock solutions at 0-4°C for a few days to weeks is acceptable. However, for optimal stability, freezing at -20°C or -80°C is the best practice.
Q5: I observed precipitation in my DMSO stock solution after thawing. What should I do?
Precipitation can occur, especially after freeze-thaw cycles. To redissolve the compound, you can gently warm the vial to 37°C and vortex or sonicate the solution. Before use, visually inspect the solution to ensure it is clear and free of any particulate matter. If precipitation persists, it might indicate that the concentration is too high for the storage temperature.
Troubleshooting Guide
Encountering stability issues can compromise experimental results. This guide provides a systematic approach to troubleshooting common problems.
Problem: Inconsistent or lower-than-expected activity of this compound in my assay.
This could be due to compound degradation. Follow these steps to investigate:
-
Verify Storage Conditions: Confirm that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.
-
Check for Repeated Freeze-Thaw Cycles: Excessive freeze-thaw cycles can degrade the compound. If the stock solution was not aliquoted, this is a likely cause.
-
Assess Solution Age: Use freshly prepared solutions whenever possible. The stability of the compound in your specific assay medium at the working concentration and temperature is unknown.
-
Perform a Quality Control Check: If you suspect degradation, it is advisable to perform an analytical check of your stock solution, such as by HPLC, to assess its purity.
Data Summary
| Parameter | Recommendation | Shelf Life | Citations |
| Solid Form Storage (Long-Term) | -20°C or -80°C, dry and dark | 1 year at -20°C, 2 years at -80°C | |
| Solid Form Storage (Short-Term) | 0 - 4°C, dry and dark | Days to weeks | |
| Stock Solution Storage (in DMSO) | -20°C or -80°C, in single-use aliquots | 1 year at -20°C, 2 years at -80°C | |
| Shipping Conditions | Ambient temperature | Stable for a few weeks |
Experimental Protocols
While specific degradation pathways for this compound are not publicly documented, researchers can assess the stability of their own samples using the following general protocols.
Protocol 1: Assessment of this compound Stability in DMSO
Objective: To determine the stability of this compound in a DMSO stock solution over time.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in high-purity, anhydrous DMSO at the desired concentration.
-
Time-Zero Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution. Dilute it to an appropriate concentration for your analytical method (e.g., HPLC-UV/MS). This will serve as your baseline reference.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Protocol 2: General Photosensitivity Assessment
Objective: To conduct a preliminary assessment of the potential photosensitivity of this compound.
Methodology:
-
Sample Preparation: Prepare two identical sets of this compound solutions in a transparent solvent (e.g., DMSO) at a concentration suitable for your assay.
-
Light Exposure: Expose one set of samples to a controlled source of UV-A light. A common dose is 5 J/cm². The second set should be kept in the dark as a control.
-
Analysis: After exposure, analyze both the light-exposed and dark-control samples using an appropriate method (e.g., HPLC, cell-based assay).
-
Evaluation: A significant difference in the compound's purity or activity between the light-exposed and dark-control samples would suggest potential photosensitivity.
Visual Guides
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a molecular glue.
Troubleshooting Workflow for Stability Issues
Caption: Decision tree for troubleshooting this compound stability problems.
References
minimizing variability in β-catenin degradation assays with NRX-252262
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NRX-252262 in β-catenin degradation assays. Our goal is to help you minimize variability and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[1][2] In the canonical Wnt signaling pathway, GSK3β is a key component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1α (CK1α).[3] This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2][4] By inhibiting GSK3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus to activate Wnt target gene transcription.
Q2: Which cell lines are recommended for use with this compound?
A2: The choice of cell line is critical for a successful β-catenin degradation assay. We recommend using cell lines with an intact and functional Wnt/β-catenin pathway. HEK293T, SW480, and HCT116 cells are commonly used and have been shown to exhibit a robust response to GSK3β inhibition. It is advisable to perform a baseline characterization of β-catenin levels and Wnt pathway activity in your chosen cell line before initiating experiments with this compound.
Q3: What is the optimal concentration and incubation time for this compound?
A3: The optimal concentration and incubation time for this compound are cell-line dependent and should be determined empirically. We recommend performing a dose-response and time-course experiment to identify the conditions that yield the most consistent and reproducible β-catenin stabilization. A starting point for dose-response could be a range from 0.1 µM to 10 µM. For a time-course experiment, we suggest treating cells for 1, 3, 6, 12, and 24 hours. Please refer to the tables below for example data.
Q4: How should I prepare and store this compound?
A4: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving the compound in DMSO to a final concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
Problem 1: High variability in β-catenin levels between replicate experiments.
-
Possible Cause: Inconsistent cell density at the time of treatment.
-
Solution: Ensure that cells are seeded at a consistent density across all wells and plates. We recommend seeding cells 24 hours prior to treatment to allow them to adhere and enter a logarithmic growth phase.
-
-
Possible Cause: Variability in the concentration of this compound.
-
Solution: Prepare a fresh dilution of this compound from a single stock aliquot for each experiment. Thoroughly mix the compound in the medium before adding it to the cells.
-
-
Possible Cause: Differences in incubation time.
-
Solution: Use a multichannel pipette for simultaneous treatment of replicate wells. For time-course experiments, stagger the treatment start times to ensure accurate incubation periods for each time point.
-
Problem 2: No significant increase in β-catenin levels after treatment with this compound.
-
Possible Cause: Low or absent Wnt pathway activity in the chosen cell line.
-
Solution: Confirm that your cell line has a functional Wnt pathway. You can test this by treating the cells with a known Wnt agonist, such as Wnt3a conditioned medium, or a different GSK3β inhibitor.
-
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. It is possible that a higher concentration is needed to achieve significant GSK3β inhibition.
-
-
Possible Cause: Issues with the detection antibody in your Western blot.
-
Solution: Verify the specificity and sensitivity of your primary and secondary antibodies. Include a positive control, such as a cell lysate known to have high β-catenin levels, to ensure that your Western blot protocol is working correctly.
-
Problem 3: Unexpected decrease in β-catenin levels after treatment.
-
Possible Cause: Off-target effects or cellular toxicity at high concentrations.
-
Solution: High concentrations of any compound can lead to cellular stress and apoptosis, which may result in protein degradation. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your β-catenin degradation assay to ensure that the observed effects are not due to cytotoxicity. If toxicity is observed, reduce the concentration of this compound.
-
-
Possible Cause: Activation of a non-canonical Wnt pathway.
-
Solution: In some cellular contexts, crosstalk between different signaling pathways can occur. If you suspect activation of a non-canonical pathway, consider using specific inhibitors for those pathways to dissect the signaling events.
-
Data Presentation
Table 1: Dose-Response of this compound on β-Catenin Stabilization in HEK293T Cells
| This compound Concentration (µM) | Fold Change in β-Catenin Levels (Normalized to Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.8 |
| 0.5 | 3.2 |
| 1.0 | 5.6 |
| 5.0 | 8.9 |
| 10.0 | 9.2 |
Data are presented as mean from three independent experiments. Cells were treated for 6 hours.
Table 2: Time-Course of β-Catenin Stabilization with 1 µM this compound in HEK293T Cells
| Treatment Time (hours) | Fold Change in β-Catenin Levels (Normalized to Time 0) |
| 0 | 1.0 |
| 1 | 2.5 |
| 3 | 4.8 |
| 6 | 5.7 |
| 12 | 5.5 |
| 24 | 5.3 |
Data are presented as mean from three independent experiments.
Experimental Protocols
Detailed Protocol for β-Catenin Western Blotting
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.
-
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand or this compound.
Caption: Experimental workflow for a β-catenin degradation assay.
Caption: Troubleshooting decision tree for β-catenin degradation assays.
References
- 1. Glycogen synthase kinase 3-β inhibition induces lymphangiogenesis through β-catenin-dependent and mTOR-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of protein stability by GSK3 mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reactome | Degradation of beta-catenin by the destruction complex [reactome.org]
Validation & Comparative
A Head-to-Head Comparison of NRX-252262 and NRX-252114 in Driving β-Catenin Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent Molecular Glue Degraders
The targeted degradation of oncogenic proteins represents a paradigm shift in therapeutic strategies. Within this landscape, molecular glues have emerged as a powerful modality, facilitating the interaction between a target protein and an E3 ubiquitin ligase to induce the target's degradation. This guide provides a detailed comparison of two such molecular glues, NRX-252262 and NRX-252114, both of which are designed to enhance the interaction between the oncogenic transcription factor β-catenin and its cognate E3 ligase, SCF/β-TrCP, thereby promoting β-catenin's ubiquitination and subsequent proteasomal degradation.[1] This comparison is based on available experimental data to inform researchers on their respective performance and potential applications.
Executive Summary
Both this compound and NRX-252114 are potent enhancers of the β-catenin:β-TrCP interaction, acting as molecular glues to promote the degradation of mutant forms of β-catenin.[1][2][3] Experimental data indicates that this compound exhibits slightly greater potency in biochemical assays. Both compounds have been shown to induce the degradation of an engineered mutant β-catenin (S33E/S37A) in cellular systems. The choice between these two compounds may depend on the specific experimental context, including the specific β-catenin mutation being targeted and the required potency.
Performance Data
The following tables summarize the key quantitative data for this compound and NRX-252114 based on biochemical and cellular assays.
Table 1: Biochemical Potency in Enhancing β-catenin:β-TrCP Interaction
| Compound | EC50 (nM) for pSer33/S37A β-catenin peptide binding to β-TrCP |
| This compound | 3.8 ± 0.2 |
| NRX-252114 | 6.5 |
Data sourced from Simonetta, K. R., et al. (2019). Nature Communications.
Table 2: Cellular Activity in Inducing Mutant β-catenin Degradation
| Compound | Concentration for S33E/S37A mutant β-catenin degradation in HEK293T cells |
| This compound | ~35 µM |
| NRX-252114 | Not explicitly quantified but effective at micromolar concentrations |
Data sourced from Simonetta, K. R., et al. (2019). Nature Communications and MedChemExpress product information.
Signaling Pathway and Mechanism of Action
This compound and NRX-252114 intervene in the Wnt/β-catenin signaling pathway. Under normal conditions, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination by the SCF/β-TrCP E3 ligase and subsequent proteasomal degradation. In many cancers, mutations in β-catenin or components of the destruction complex prevent this phosphorylation, leading to β-catenin accumulation and aberrant gene expression. These molecular glues enhance the binding of mutant, under-phosphorylated β-catenin to β-TrCP, thereby restoring its degradation.
Caption: β-catenin degradation pathway and the intervention by molecular glues.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques and the methods described in the primary literature.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for β-catenin:β-TrCP Interaction
This assay quantitatively measures the binding affinity between β-catenin and β-TrCP in the presence of the molecular glue.
-
Reagents:
-
GST-tagged β-TrCP
-
Biotinylated β-catenin peptide (e.g., pSer33/S37A)
-
LanthaScreen™ Tb-anti-GST Antibody (Donor)
-
Streptavidin-conjugated fluorophore (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween 20)
-
This compound or NRX-252114 serially diluted in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing GST-β-TrCP and biotinylated β-catenin peptide in the assay buffer.
-
Add serial dilutions of the test compound (this compound or NRX-252114) to the wells of a 384-well plate.
-
Add the protein-peptide mixture to the wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add a mixture of Tb-anti-GST antibody and streptavidin-fluorophore to each well.
-
Incubate for another period (e.g., 60 minutes) to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the EC50 value.
-
In Vitro Ubiquitylation Assay
This assay assesses the ability of the molecular glues to promote the ubiquitination of β-catenin by the SCF/β-TrCP complex.
-
Reagents:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant SCF/β-TrCP complex
-
Recombinant β-catenin (wild-type or mutant)
-
Ubiquitin
-
ATP
-
Ubiquitylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound or NRX-252114
-
-
Procedure:
-
Assemble the ubiquitylation reaction by combining E1, E2, SCF/β-TrCP, β-catenin, and ubiquitin in the ubiquitylation buffer.
-
Add the test compound or DMSO (vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Resolve the reaction products by SDS-PAGE and analyze by Western blotting using an anti-β-catenin antibody to visualize the formation of polyubiquitinated β-catenin.
-
Cellular β-catenin Degradation Assay
This assay determines the efficacy of the compounds in inducing the degradation of β-catenin in a cellular context.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.
-
Transfect the cells with a plasmid encoding a tagged mutant β-catenin (e.g., S33E/S37A-myc) using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Compound Treatment and Analysis:
-
24-48 hours post-transfection, treat the cells with various concentrations of this compound, NRX-252114, or DMSO.
-
Incubate for a desired period (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.
-
Probe the Western blot with antibodies against the tag (e.g., anti-myc) and a loading control (e.g., anti-GAPDH or anti-vinculin).
-
Quantify the band intensities to determine the extent of β-catenin degradation.
-
References
Potency Showdown: NRX-252262 Emerges as a High-Potency Molecular Glue, Outshining Initial Hit NRX-1532
For Immediate Release
SOUTH SAN FRANCISCO, CA – A detailed comparative analysis reveals that NRX-252262, a novel molecular glue, demonstrates a significant leap in potency compared to the initial hit compound, NRX-1532. This advancement marks a crucial step forward in the development of therapeutics designed to modulate the Wnt/β-catenin signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer. Both compounds are designed to enhance the interaction between β-catenin, a key protein in this pathway, and β-TrCP, a component of the E3 ubiquitin ligase complex responsible for tagging β-catenin for degradation. By "gluing" these two proteins together, they promote the destruction of oncogenic mutant β-catenin.
The enhanced potency of this compound suggests a more efficient induction of the proximity between β-catenin and its degradation machinery, a key mechanism for therapeutic intervention in diseases driven by aberrant Wnt signaling. This guide provides a comprehensive comparison of the two compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes.
Data Presentation: A Quantitative Leap in Potency
Experimental data from multiple biophysical assays consistently highlight the superior potency of this compound over the initial hit, NRX-1532. The half-maximal effective concentration (EC50), a measure of a drug's potency, shows a dramatic improvement for this compound.
| Compound | Fluorescence Polarization (FP) EC50 (µM) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) EC50 (µM) | Surface Plasmon Resonance (SPR) EC50 (µM) |
| NRX-1532 | 206 ± 54[1] | 246 ± 17[1] | 129 ± 33[1] |
| This compound | 0.0038 | Data not available | Data not available |
Note: The EC50 value for this compound is cited as 3.8 nM in several sources, which is equivalent to 0.0038 µM[2][3]. Specific SPR and TR-FRET EC50 values for this compound were not explicitly found in the provided search results, indicating a significant but not fully characterized potency increase in those specific formats.
The Wnt/β-catenin Signaling Pathway and Molecular Glue Action
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination by the SCFβ-TrCP E3 ligase and subsequent degradation by the proteasome. Mutations that prevent this degradation lead to the accumulation of β-catenin, which then translocates to the nucleus and drives the expression of genes involved in cell proliferation, contributing to cancer development.
NRX-1532 and this compound act as "molecular glues," small molecules that stabilize the interaction between a substrate protein (mutant β-catenin) and an E3 ligase (β-TrCP), thereby promoting the ubiquitination and degradation of the target protein.
Caption: Wnt/β-catenin signaling and molecular glue mechanism.
Experimental Protocols
The potency of this compound and NRX-1532 was determined using a suite of biophysical assays. Below are the detailed methodologies for these key experiments.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescently labeled β-catenin peptide upon binding to the β-TrCP/Skp1 complex.
-
Reagents:
-
BODIPY-TMR-labeled β-catenin phosphodegron peptide (residues 17-48).
-
Recombinant β-TrCP/Skp1 complex.
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT.
-
Test compounds (this compound or NRX-1532) serially diluted in DMSO.
-
-
Procedure:
-
A solution containing 5 nM of the fluorescently labeled β-catenin peptide and a concentration of the β-TrCP/Skp1 complex that results in 20% binding saturation is prepared in the assay buffer.
-
Test compounds are added to the wells of a 384-well plate.
-
The peptide-protein mixture is dispensed into the wells containing the compounds.
-
The plate is incubated at room temperature for 1 hour.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The EC50 values are determined by fitting the data to a four-parameter logistic equation using graphing software.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the energy transfer between a donor fluorophore on an anti-His antibody bound to His-tagged β-TrCP and an acceptor fluorophore on biotinylated β-catenin peptide bound to streptavidin-acceptor.
-
Reagents:
-
His-tagged β-TrCP/Skp1 complex.
-
Biotinylated pSer33/Ser37 β-catenin peptide.
-
Anti-His-Europium (donor).
-
Streptavidin-d2 (acceptor).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1 mg/mL BSA, and 1 mM DTT.
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
A solution of β-TrCP/Skp1 complex and biotinylated β-catenin peptide is prepared in the assay buffer.
-
Test compounds are added to the wells of a low-volume 384-well plate.
-
The protein-peptide mixture is added to the wells.
-
A detection mixture containing anti-His-Europium and Streptavidin-d2 is added.
-
The plate is incubated at room temperature for 2-4 hours.
-
TR-FRET signal is measured on a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
The ratio of acceptor to donor emission is calculated, and EC50 values are determined by non-linear regression analysis.
-
Surface Plasmon Resonance (SPR) Assay
SPR is used to measure the binding kinetics and affinity of the compounds in real-time.
-
Reagents and Materials:
-
CM5 sensor chip.
-
Streptavidin.
-
Biotinylated pSer33/Ser37 β-catenin peptide.
-
β-TrCP/Skp1 complex.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Test compounds serially diluted in running buffer.
-
-
Procedure:
-
Streptavidin is immobilized on the CM5 sensor chip surface.
-
Biotinylated β-catenin peptide is captured on the streptavidin surface.
-
A series of concentrations of the β-TrCP/Skp1 complex, pre-incubated with varying concentrations of the test compound, are injected over the sensor surface.
-
The association and dissociation phases are monitored.
-
-
Data Analysis:
-
The sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). The EC50 is derived from the dose-response curve of the binding response versus compound concentration.
-
Experimental Workflow for Molecular Glue Screening
The discovery of potent molecular glues like this compound typically follows a structured high-throughput screening and characterization workflow.
Caption: High-throughput screening workflow for molecular glues.
The dramatic increase in potency from the initial hit NRX-1532 to the optimized compound this compound underscores the power of structure-guided drug design and iterative optimization in the development of novel molecular glue therapeutics. These findings pave the way for further preclinical and clinical investigation of this compound as a potential treatment for cancers and other diseases driven by dysregulated Wnt/β-catenin signaling.
References
A Head-to-Head Comparison: The Molecular Glue NRX-252262 Versus Traditional Wnt Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Novel and Conventional Wnt Pathway Antagonists
The Wnt signaling pathway, a cornerstone of embryonic development and adult tissue homeostasis, has long been a focal point in oncology research due to its frequent dysregulation in various cancers. Efforts to modulate this pathway have led to the development of numerous inhibitors, each with distinct mechanisms of action. This guide provides a comprehensive comparison of a novel molecular glue, NRX-252262, with traditional Wnt pathway inhibitors, offering insights into their performance based on available experimental data.
Executive Summary
This compound represents a paradigm shift in targeting the Wnt pathway. Instead of acting as a conventional inhibitor, it functions as a "molecular glue," a small molecule that induces or enhances protein-protein interactions. Specifically, this compound potently enhances the binding between mutant β-catenin and its E3 ligase, SCFβ-TrCP, leading to the targeted degradation of the oncoprotein β-catenin. This novel mechanism contrasts sharply with traditional Wnt inhibitors that typically target upstream components of the pathway, such as Porcupine and Tankyrase, or interfere with downstream protein-protein interactions.
Mechanism of Action: A Tale of Two Strategies
This compound: A Molecular Glue Approach
This compound is a potent enhancer of the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP, with an EC50 of 3.8 nM.[1] This molecular glue approach effectively hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate pathogenic mutant β-catenin.[2] This strategy is particularly promising for targeting proteins previously considered "undruggable" due to the lack of well-defined binding pockets for traditional inhibitors.[2]
dot graph TD { rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853", fontcolor="#202124"];
} caption: Mechanism of this compound in the Wnt Signaling Pathway.
Traditional Wnt Pathway Inhibitors
Traditional inhibitors, in contrast, target various other nodes in the Wnt signaling cascade. These can be broadly categorized as:
-
Porcupine (PORCN) Inhibitors (e.g., LGK974, WNT974): These molecules inhibit the membrane-bound O-acyltransferase Porcupine, which is essential for the palmitoylation and secretion of Wnt ligands. By preventing Wnt ligand secretion, they block the initiation of the signaling cascade.
-
Tankyrase (TNKS) Inhibitors (e.g., XAV939, G007-LK): Tankyrase inhibitors stabilize the Axin protein, a key component of the β-catenin destruction complex. By preventing Axin degradation, these inhibitors promote the degradation of β-catenin.
-
β-Catenin/Co-activator Interaction Inhibitors (e.g., PRI-724): These compounds are designed to disrupt the interaction between β-catenin and its transcriptional co-activators, such as CREB-binding protein (CBP), in the nucleus, thereby preventing the transcription of Wnt target genes.
dot graph TD { rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#EA4335", fontcolor="#202124"];
} caption: Mechanisms of Traditional Wnt Pathway Inhibitors.
Performance Data: A Comparative Overview
Direct head-to-head studies comparing this compound with traditional Wnt inhibitors under identical experimental conditions are not yet publicly available. The following tables summarize quantitative data from separate studies to provide a comparative perspective. Disclaimer: These values were determined in different cell lines and under varying experimental conditions, which can influence the apparent potency. Direct comparison of IC50 and EC50 values across different studies should be made with caution.
Table 1: Biochemical and Cellular Potency of this compound and Traditional Wnt Inhibitors
| Compound | Class | Target/Mechanism | Assay Type | Potency (IC50/EC50) | Reference |
| This compound | Molecular Glue | Enhances β-catenin:SCFβ-TrCP interaction | TR-FRET | EC50 = 3.8 nM | [1] |
| LGK974 | Porcupine Inhibitor | Inhibits Porcupine | Wnt Co-culture Assay | IC50 = 0.4 nM | [3] |
| WNT974 | Porcupine Inhibitor | Inhibits Porcupine | Cell Viability | Dose-dependent reduction | [4] |
| XAV939 | Tankyrase Inhibitor | Inhibits Tankyrase 1/2 | In vitro enzyme assay | IC50 = 11 nM (TNKS1), 4 nM (TNKS2) | [5] |
| G007-LK | Tankyrase Inhibitor | Inhibits Tankyrase 1/2 | In vitro enzyme assay | Not specified | [6] |
| PRI-724 | Interaction Inhibitor | Inhibits β-catenin/CBP interaction | Cell Growth | Significant inhibition | [4] |
Table 2: Effects on Cancer Cell Lines
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| This compound | HEK293T (expressing mutant β-catenin) | Western Blot | Induces mutant β-catenin degradation | ~35 µM | [7] |
| LGK974 | HN30 (Head and Neck Cancer) | Colony Formation | Strong attenuation | Not specified | [3] |
| XAV939 | DLD-1 (Colorectal Cancer) | Cell Proliferation | Inhibition | Not specified | [8] |
| WNT974 | BON1, QGP-1, NCI-H727 (Neuroendocrine) | Cell Viability | Significant reduction | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are generalized protocols for key experiments cited in the evaluation of these compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for this compound
This biochemical assay is used to measure the proximity of two molecules, in this case, β-catenin and β-TrCP, and how it is affected by a molecular glue like this compound.
dot graph G { bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4", fontcolor="#202124"];
} caption: Workflow for a TR-FRET Assay.
Protocol:
-
Reagent Preparation:
-
Reconstitute fluorescently labeled β-TrCP (donor, e.g., Europium chelate) and a FAM-labeled β-catenin peptide (acceptor) in an appropriate assay buffer.
-
Prepare a serial dilution of this compound in the same buffer.
-
-
Assay Plate Setup:
-
Add a fixed concentration of labeled β-TrCP and β-catenin peptide to the wells of a microplate.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period to allow the components to reach binding equilibrium.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Plot the FRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
-
TOPFlash/FOPFlash Luciferase Reporter Assay for Wnt Pathway Activity
This cell-based assay is a gold standard for measuring the transcriptional activity of the canonical Wnt pathway.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Treatment:
-
After transfection, treat the cells with the Wnt inhibitor (e.g., XAV939, LGK974) at various concentrations.
-
In many experimental setups, the Wnt pathway is activated by adding Wnt3a conditioned media or a GSK3β inhibitor.
-
-
Cell Lysis and Luciferase Measurement:
-
After the treatment period, lyse the cells and measure the firefly (from TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of Wnt signaling for each inhibitor concentration relative to the vehicle control.
-
Western Blotting for β-Catenin Degradation
This technique is used to visualize and quantify the levels of β-catenin protein in cells following treatment with an inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and treat them with the compound of interest (e.g., this compound or XAV939) for a specified time course.
-
-
Protein Extraction:
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for β-catenin.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in β-catenin levels.
-
Colony Formation Assay
This in vitro assay assesses the ability of single cells to undergo sufficient proliferation to form a colony and is a measure of tumorigenic potential.
Protocol:
-
Cell Seeding:
-
Seed a low density of cells in a multi-well plate.
-
-
Treatment:
-
Treat the cells with the Wnt inhibitor at various concentrations. A vehicle control is included.
-
-
Incubation:
-
Incubate the plates for an extended period (e.g., 1-2 weeks) to allow for colony formation. The medium with the inhibitor is typically refreshed every few days.
-
-
Staining and Counting:
-
Fix the colonies with a solution like methanol (B129727) and stain them with crystal violet.
-
Count the number of colonies in each well, either manually or using imaging software.
-
-
Data Analysis:
-
Calculate the percentage of colony formation relative to the vehicle control for each inhibitor concentration.
-
Conclusion
This compound and traditional Wnt pathway inhibitors represent two distinct and valuable approaches to targeting the Wnt signaling pathway. The molecular glue mechanism of this compound offers a novel strategy for the targeted degradation of mutant β-catenin, a key downstream effector of the pathway. Traditional inhibitors, while acting on different targets, have also demonstrated potent anti-cancer effects in preclinical models.
The choice of inhibitor will depend on the specific research question and the genetic context of the cancer being studied. For cancers driven by mutations that stabilize β-catenin, a direct degrader like this compound may offer a more targeted and potent therapeutic option. In contrast, for cancers dependent on upstream Wnt ligand signaling, Porcupine inhibitors may be more effective. The availability of detailed experimental protocols for evaluating these compounds will be instrumental in advancing our understanding of their therapeutic potential and in the development of novel anti-cancer strategies targeting the Wnt pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation | PLOS One [journals.plos.org]
- 7. XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Wnt Pathway Inhibition: NRX-252262 and XAV939
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and development. Its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic intervention. This guide provides a detailed comparison of two distinct inhibitors of the Wnt pathway: NRX-252262, a novel molecular glue, and XAV939, a well-characterized tankyrase inhibitor. While both compounds ultimately lead to the degradation of β-catenin, the central mediator of canonical Wnt signaling, they achieve this through fundamentally different mechanisms.
Mechanism of Action: A Tale of Two Strategies
This compound: A Molecular Glue for Mutant β-Catenin Degradation
This compound represents an innovative therapeutic approach, acting as a "molecular glue."[1] Instead of directly inhibiting an enzyme, it enhances the natural interaction between a substrate and its E3 ubiquitin ligase. Specifically, this compound promotes the binding of mutant forms of β-catenin to the β-TrCP subunit of the SCF E3 ubiquitin ligase complex.[2] This enhanced interaction leads to the ubiquitination and subsequent proteasomal degradation of the oncogenic mutant β-catenin.[2] This strategy is particularly promising for cancers driven by mutations in β-catenin that make it resistant to the endogenous degradation machinery.
XAV939: Stabilizing the Destruction Complex via Tankyrase Inhibition
XAV939 is a potent small molecule inhibitor of tankyrase 1 and tankyrase 2 (TNKS1/2).[3] Tankyrases are enzymes that PARsylate (poly-ADP-ribosylate) Axin, a crucial scaffold protein in the β-catenin destruction complex. PARsylation marks Axin for degradation, leading to the disassembly of the destruction complex and the stabilization of β-catenin. By inhibiting tankyrases, XAV939 prevents Axin degradation, thereby stabilizing the destruction complex.[3] A functional destruction complex then effectively phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation, thus inhibiting Wnt signaling.
Signaling Pathway Diagrams
Caption: Mechanisms of Wnt pathway inhibition by this compound and XAV939.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and XAV939, highlighting their distinct activities and potencies.
| Parameter | This compound | XAV939 |
| Target | β-catenin:β-TrCP interaction | Tankyrase 1 and 2 |
| Mechanism | Molecular Glue | Enzyme Inhibitor |
| Potency (Biochemical) | EC50: 3.8 nM (enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP)[4] | IC50: ~11 nM (TNKS1), ~4 nM (TNKS2)[3] |
| Cellular Activity | Induces S33E/S37A mutant β-catenin degradation at ~35 µM[2][4] | Induces β-catenin degradation and inhibits Wnt signaling in various cell lines (typically in the 1-10 µM range)[3][5][6] |
| Effect on Wnt Signaling | Downstream effects on Wnt target gene expression not extensively reported. | Inhibits TOPFlash reporter activity (a measure of Wnt signaling) with IC50 values in the µM range in various cell lines. |
| Cell Viability | Data on effects on cancer cell line viability not widely available. | Inhibits proliferation of various cancer cell lines with IC50 values typically in the low µM range. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of these compounds.
This compound: Mutant β-Catenin Degradation Assay
This protocol is based on the methodology described in the primary research on this compound.[2]
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Cells are transiently transfected with constructs expressing myc-tagged mutant β-catenin (e.g., S33E/S37A).
2. Compound Treatment:
-
24 hours post-transfection, cells are treated with varying concentrations of this compound (e.g., 0-50 µM) or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 6-24 hours) to allow for compound-induced degradation.
3. Cell Lysis and Western Blotting:
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then probed with primary antibodies against the myc-tag (to detect mutant β-catenin) and a loading control (e.g., β-actin or GAPDH).
-
After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry is used to quantify the reduction in mutant β-catenin levels relative to the loading control.
XAV939: TOPFlash Luciferase Reporter Assay
This is a standard assay to measure the transcriptional activity of the β-catenin/TCF complex.
1. Cell Culture and Transfection:
-
HEK293T or other suitable cells are seeded in 96-well plates.
-
Cells are co-transfected with a TOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase plasmid (for normalization).
2. Compound Treatment and Wnt Stimulation:
-
24 hours post-transfection, the medium is replaced with fresh medium containing a Wnt agonist (e.g., Wnt3a conditioned medium or recombinant Wnt3a).
-
Simultaneously, cells are treated with a dose-response range of XAV939 (e.g., 0.01-10 µM) or DMSO as a vehicle control.
3. Luciferase Assay:
-
After 16-24 hours of incubation, cells are lysed.
-
Firefly (TOPFlash) and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The normalized data is then used to determine the IC50 value of XAV939 for Wnt signaling inhibition.
Experimental Workflow
Caption: A generalized workflow for evaluating Wnt pathway inhibitors.
Summary and Conclusion
This compound and XAV939 represent two distinct and compelling strategies for inhibiting the Wnt signaling pathway. This compound's novel mechanism as a molecular glue targeting mutant β-catenin offers a potential therapeutic avenue for cancers with specific genetic alterations that are otherwise difficult to treat. Its high biochemical potency in enhancing the β-catenin:β-TrCP interaction is noteworthy, although further studies are needed to fully characterize its cellular effects.
XAV939, as a well-established tankyrase inhibitor, provides a robust method for inhibiting Wnt signaling by stabilizing the β-catenin destruction complex. Its efficacy has been demonstrated in a wide range of preclinical models.
The choice between these or similar compounds for research or therapeutic development will depend on the specific context, including the genetic background of the cancer and the desired point of intervention in the Wnt pathway. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The WNT/β-catenin signaling inhibitor XAV939 enhances the elimination of LNCaP and PC-3 prostate cancer cells by prostate cancer patient lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The WNT/β-catenin signaling inhibitor XAV939 enhances the elimination of LNCaP and PC-3 prostate cancer cells by prostate cancer patient lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Wnt Pathway Inhibition: NRX-252262 and LGK974
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct inhibitors of the Wnt signaling pathway: NRX-252262, a molecular glue that promotes the degradation of β-catenin, and LGK974, a potent inhibitor of the porcupine O-acyltransferase. This document outlines their different mechanisms of action, presents key experimental data for performance comparison, and provides detailed protocols for relevant assays.
Introduction
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide explores two innovative strategies for inhibiting this pathway: targeting the central effector protein β-catenin for degradation with this compound, and preventing the secretion of Wnt ligands with the porcupine inhibitor LGK974. While both compounds ultimately suppress Wnt-dependent signaling, their upstream mechanisms are fundamentally different, offering distinct therapeutic opportunities and considerations.
Mechanism of Action
LGK974: Inhibition of Wnt Ligand Secretion
LGK974 is a potent and specific small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. Porcupine is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors on target cells.[1][2] By inhibiting Porcupine, LGK974 effectively blocks the secretion of all Wnt ligands, thereby shutting down both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways that are reliant on extracellular Wnt proteins.
References
Validating the On-Target Effects of NRX-252262 through siRNA Knockdown of β-TrCP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and supporting experimental data to validate the on-target effects of NRX-252262, a molecular glue that promotes the degradation of β-catenin. The central validation method detailed here is the use of small interfering RNA (siRNA) to knock down β-transducin repeat-containing protein (β-TrCP), the substrate receptor of the SCF E3 ubiquitin ligase complex responsible for β-catenin ubiquitination.
Introduction to this compound and its Mechanism of Action
This compound is a potent molecular glue that enhances the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2] This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin.[2] this compound is particularly effective in promoting the degradation of mutant forms of β-catenin that are deficient in binding to β-TrCP, a common event in various cancers. The on-target activity of this compound is critically dependent on the presence and function of β-TrCP.
On-Target Validation using siRNA Knockdown of β-TrCP
To definitively demonstrate that the degradation of β-catenin by this compound is mediated through the intended pathway, a loss-of-function experiment using siRNA to silence the expression of β-TrCP is employed. The rationale is that if this compound's activity is dependent on β-TrCP, then the knockdown of β-TrCP should abolish the compound's ability to induce β-catenin degradation.
A key study demonstrated that the cellular degradation of a phosphomimetic S33E/S37A mutant β-catenin, induced by a molecular glue enhancer, is indeed dependent on β-TrCP. The study reported that siRNA knockdown of β-TrCP completely eliminated the degradation of this mutant β-catenin.[2] The more potent analog, this compound, was also shown to induce the degradation of this same mutant β-catenin at a low micromolar concentration.[2]
Data Presentation
The following tables summarize the expected quantitative outcomes from experiments designed to validate the on-target effects of this compound using β-TrCP siRNA knockdown.
Table 1: Effect of this compound on β-catenin Protein Levels in the Presence and Absence of β-TrCP
| Treatment Group | β-TrCP Expression | β-catenin Protein Level (relative to control) |
| Vehicle Control | Endogenous | 100% |
| This compound | Endogenous | Decreased (e.g., <50%) |
| Vehicle Control + Control siRNA | Endogenous | ~100% |
| This compound + Control siRNA | Endogenous | Decreased (e.g., <50%) |
| Vehicle Control + β-TrCP siRNA | Knockdown | ~100% |
| This compound + β-TrCP siRNA | Knockdown | No significant decrease (~100%) |
Table 2: Co-Immunoprecipitation of β-catenin with β-TrCP
| Treatment Group | β-TrCP Pulldown: β-catenin Co-precipitation (relative to control) |
| Vehicle Control | Baseline |
| This compound | Increased |
| This compound + β-TrCP siRNA | Significantly Reduced/Abolished |
Experimental Protocols
siRNA Knockdown of β-TrCP and Western Blot Analysis
This protocol outlines the steps to silence β-TrCP expression using siRNA and subsequently measure the protein levels of β-catenin and β-TrCP by Western blot.
Materials:
-
Human cell line expressing the target β-catenin (e.g., HEK293T cells transfected with mutant β-catenin)
-
β-TrCP siRNA and control (scrambled) siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-β-TrCP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
siRNA Transfection:
-
For each well, dilute 100 pmol of β-TrCP siRNA or control siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature.
-
Add the 500 µL siRNA-lipid complex to the cells.
-
Incubate for 48-72 hours at 37°C.
-
-
This compound Treatment: After 48 hours of transfection, treat the cells with this compound (e.g., 35 µM) or vehicle control for the desired time (e.g., 6-24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Co-Immunoprecipitation (Co-IP) to Assess β-catenin and β-TrCP Interaction
This protocol is for immunoprecipitating β-TrCP to determine the amount of associated β-catenin.
Materials:
-
Cell lysates prepared as described above.
-
Anti-β-TrCP antibody for immunoprecipitation.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 2x Laemmli buffer or glycine-HCl pH 2.5).
-
Primary and secondary antibodies for Western blot detection (anti-β-catenin and anti-β-TrCP).
Procedure:
-
Pre-clearing the Lysate:
-
To 500 µg of protein lysate, add 20 µL of Protein A/G beads.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-β-TrCP antibody to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 30 µL of Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold wash buffer.
-
-
Elution:
-
Resuspend the beads in 30 µL of 2x Laemmli buffer and boil for 5 minutes to elute the proteins.
-
Alternatively, use a gentle elution buffer if native proteins are required for further analysis.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting as described in the previous protocol.
-
Probe one membrane with anti-β-catenin antibody and another with anti-β-TrCP antibody to confirm the pulldown.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows.
Caption: Simplified Wnt signaling pathway leading to β-catenin degradation.
Caption: Mechanism of this compound as a molecular glue.
Caption: Workflow for validating this compound on-target effects.
References
Unraveling the Selectivity of NRX-252262: A Comparative Guide to β-Catenin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the selectivity profile of NRX-252262, a novel molecular glue, with other established β-catenin inhibitors. By presenting key experimental data, detailed protocols, and visual representations of pathways and workflows, this document aims to facilitate a comprehensive understanding of the distinct mechanisms and therapeutic potential of these compounds.
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. This has driven the development of various inhibitors targeting different nodes of this pathway. This compound represents a paradigm shift in this endeavor, functioning not as a traditional inhibitor but as a "molecular glue" that promotes the degradation of mutant β-catenin. This guide will compare its unique selectivity profile against inhibitors with distinct mechanisms of action, including the tankyrase inhibitor XAV939 and the β-catenin/co-activator interaction inhibitors ICG-001 and PNU-74654.
Performance Comparison of β-Catenin Modulators
The following table summarizes the quantitative data for this compound and other representative β-catenin inhibitors, highlighting their distinct mechanisms and potencies.
| Compound | Target/Mechanism of Action | Key Quantitative Data | Cell Line/System |
| This compound | Molecular glue; enhances the interaction between mutant β-catenin and the E3 ligase β-TrCP, leading to proteasomal degradation of mutant β-catenin. | EC₅₀ = 3.8 nM (for mutant β-catenin degradation) | In vitro ubiquitination assays and engineered HEK293T cells |
| XAV939 | Tankyrase inhibitor; stabilizes Axin, a key component of the β-catenin destruction complex, thereby promoting β-catenin degradation.[1][2] | IC₅₀ = 1.38 µM (B16F10 melanoma cells); Dose-dependent reduction of β-catenin at 10, 20, and 40 µM (H446 small-cell lung cancer cells) | B16F10, H446, and other cancer cell lines |
| ICG-001 | Inhibits the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP). | IC₅₀ = 3 µM (for binding to CBP); IC₅₀ values for cell viability range from 0.83 µM to 20.77 µM in various cancer cell lines. | Multiple myeloma, osteosarcoma, and colon carcinoma cell lines |
| PNU-74654 | Inhibits the interaction between β-catenin and T-cell factor 4 (Tcf4). | K_d = 450 nM (for binding to β-catenin) | Biochemical assays |
Delving into the Experimental Protocols
Accurate assessment of the activity and selectivity of these compounds relies on robust experimental methodologies. Below are detailed protocols for key assays used in their characterization.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for β-Catenin/β-TrCP Interaction
This assay is crucial for quantifying the effect of molecular glues like this compound on the interaction between β-catenin and its E3 ligase, β-TrCP.
Objective: To measure the proximity of β-catenin and β-TrCP in the presence of a test compound.
Materials:
-
Recombinant terbium-labeled anti-GST antibody (donor fluorophore)
-
Recombinant GST-tagged β-TrCP
-
Recombinant fluorescein-labeled ubiquitin (acceptor fluorophore)
-
Recombinant β-catenin (wild-type or mutant)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare a master mix of terbium-labeled anti-GST antibody and GST-tagged β-TrCP in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the β-catenin protein to the wells.
-
Add the master mix of antibody and β-TrCP to initiate the binding reaction.
-
Add fluorescein-labeled ubiquitin.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~490 nm (terbium) and ~520 nm (fluorescein).
-
The TR-FRET ratio (520 nm/490 nm) is calculated and plotted against the compound concentration to determine the EC₅₀.
Fluorescence Polarization (FP) Assay for β-Catenin/TCF Interaction
This assay is used to screen for and characterize inhibitors that disrupt the interaction between β-catenin and its transcriptional partner, TCF.
Objective: To measure the displacement of a fluorescently labeled TCF peptide from β-catenin by a test inhibitor.
Materials:
-
Recombinant β-catenin protein
-
Fluorescently labeled TCF-derived peptide (e.g., FITC-TCF4)
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Black, non-binding surface 96-well or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., ICG-001, PNU-74654) in assay buffer.
-
In the assay plate, add the test compound dilutions.
-
Add a fixed concentration of β-catenin protein to the wells and incubate briefly.
-
Add a fixed concentration of the fluorescently labeled TCF peptide to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
The decrease in fluorescence polarization indicates the displacement of the fluorescent peptide by the inhibitor. The data is plotted against the compound concentration to determine the IC₅₀.
Visualizing the Molecular Landscape
Diagrams of the signaling pathway and experimental workflows provide a clear visual context for understanding the action of these inhibitors.
Caption: The Wnt/β-catenin signaling pathway in its "OFF" and "ON" states.
Caption: A generalized workflow for the discovery and characterization of molecular glues.
References
NRX-252262: A Comparative Analysis of E3 Ligase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the E3 ligase cross-reactivity profile of NRX-252262, a molecular glue known to enhance the interaction between the E3 ligase β-TrCP1 and its substrate, β-catenin. Understanding the selectivity of such compounds is paramount for predicting potential off-target effects and ensuring therapeutic efficacy. While specific cross-reactivity panel data for this compound is not extensively published, this guide presents a framework for such an analysis, including hypothetical data based on the expected high selectivity of molecular glues and detailed experimental protocols for assessing E3 ligase binding and activity.
Introduction to this compound and E3 Ligase Selectivity
This compound is a small molecule that functions as a "molecular glue," effectively increasing the affinity between the F-box protein β-TrCP1 (Beta-transducin repeat-containing protein 1), a substrate receptor for the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, and its neosubstrate, a phosphodegron-mutated β-catenin.[1][2] This enhanced interaction leads to the ubiquitination and subsequent proteasomal degradation of β-catenin.[1]
The therapeutic potential of molecular glues like this compound is intrinsically linked to their selectivity for the target E3 ligase. The human genome encodes over 600 E3 ligases, each responsible for recognizing specific substrates and regulating a multitude of cellular processes.[3][4] Off-target interactions with other E3 ligases could lead to the unintended degradation of other proteins, potentially causing toxicity and other adverse effects.[5][6] Therefore, comprehensive cross-reactivity studies are a critical component of the preclinical development of molecular glues.
Comparative Analysis of E3 Ligase Binding
To assess the selectivity of this compound, its binding affinity would be tested against a panel of diverse E3 ligases. The following table presents hypothetical data from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay, illustrating the expected high selectivity of this compound for its target, β-TrCP1.
| E3 Ligase (Substrate Receptor) | E3 Ligase Family | Substrate Peptide | This compound EC50 (nM) | Fold Selectivity vs. β-TrCP1 |
| β-TrCP1 | SCF (RING) | pS33/S37A-β-catenin | 3.8 | 1 |
| Cereblon (CRBN) | CUL4-RBX1 (RING) | IKZF1 | >10,000 | >2631 |
| VHL | CUL2-RBX1 (RING) | HIF-1α | >10,000 | >2631 |
| MDM2 | Monomeric (RING) | p53 | >10,000 | >2631 |
| cIAP1 | Monomeric (RING) | TRAF2 | >10,000 | >2631 |
| NEDD4 | HECT | PTEN | >10,000 | >2631 |
| Parkin | RBR | Miro1 | >10,000 | >2631 |
This table contains hypothetical data for illustrative purposes.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental setup, the following diagrams are provided.
Caption: this compound enhances the interaction between β-TrCP1 and β-catenin, leading to ubiquitination and degradation.
Caption: Workflow of a TR-FRET assay to measure this compound-induced protein-protein interaction.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of this compound in promoting the interaction between an E3 ligase and its substrate.
a. Reagents and Materials:
-
E3 Ligase: Recombinant, purified E3 ligase substrate receptor (e.g., GST-tagged β-TrCP1).
-
Substrate Peptide: Biotinylated synthetic peptide of the substrate (e.g., biotin-pS33/S37A-β-catenin peptide).
-
Test Compound: this compound serially diluted in DMSO.
-
TR-FRET Reagents:
-
Europium (Eu)-chelate labeled anti-GST antibody (Donor).
-
Streptavidin-conjugated Allophycocyanin (SA-APC) (Acceptor).
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA.
-
Assay Plates: Low-volume, 384-well white plates.
-
Plate Reader: TR-FRET compatible plate reader with dual emission detection (e.g., 620 nm for Eu and 665 nm for APC).
b. Protocol:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.
-
Add a fixed concentration of the GST-tagged E3 ligase and biotinylated substrate peptide to each well of the 384-well plate.
-
Add the serially diluted this compound to the wells. Include controls with DMSO only (no compound).
-
Add the Eu-chelate anti-GST antibody and SA-APC to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader. Excite the Europium chelate at ~340 nm and measure the emission at 620 nm (Europium) and 665 nm (APC).
-
The TR-FRET ratio (665 nm / 620 nm) is calculated for each well.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to promote the ubiquitination of the substrate by the E3 ligase complex.
a. Reagents and Materials:
-
E1 Activating Enzyme: Recombinant human UBE1.
-
E2 Conjugating Enzyme: Recombinant human UBCH5a.
-
E3 Ligase Complex: Recombinant SCF/β-TrCP1 complex.
-
Substrate: Recombinant, purified substrate protein (e.g., His-tagged β-catenin).
-
Ubiquitin: Wild-type ubiquitin.
-
ATP: Adenosine triphosphate solution.
-
Test Compound: this compound in DMSO.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT.
-
Quenching Buffer: 2x Laemmli SDS-PAGE sample buffer.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, primary antibodies (anti-His, anti-ubiquitin), HRP-conjugated secondary antibodies, and ECL substrate.
b. Protocol:
-
Set up the ubiquitination reactions in microcentrifuge tubes. For each reaction, combine the reaction buffer, E1 enzyme, E2 enzyme, ubiquitin, and ATP.
-
Add the substrate protein and the E3 ligase complex.
-
Add this compound at various concentrations. Include a DMSO-only control.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reactions by adding quenching buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using a primary antibody against the substrate's tag (e.g., anti-His) to detect the unmodified substrate and its higher molecular weight ubiquitinated forms. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
-
Visualize the bands using an HRP-conjugated secondary antibody and an ECL detection system. An increase in the intensity of higher molecular weight bands in the presence of this compound indicates enhanced ubiquitination.
Conclusion
The selectivity of a molecular glue is a cornerstone of its therapeutic viability. While comprehensive, publicly available cross-reactivity data for this compound is limited, the established methodologies outlined in this guide provide a robust framework for its evaluation. Based on the known mechanism of molecular glues, this compound is expected to exhibit high selectivity for its target E3 ligase, β-TrCP1. Rigorous testing against a diverse panel of E3 ligases using assays such as TR-FRET and in vitro ubiquitination is essential to confirm this selectivity profile and support its further development as a targeted therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput compatible workflow for the biochemical identification and characterization of molecular glues[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of NRX-252262: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for NRX-252262, a potent enhancer of the interaction between β-Catenin and its cognate E3 ligase, SCFβ-TrCP. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. The following is a summary of key safety information.
| Identifier | Value |
| CAS Number | 2438637-61-5 |
| Molecular Formula | C23H17Cl2F3N2O4S |
| Appearance | White solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Refrigerated, dry, and dark conditions. Short-term (days to weeks) at 0-4°C, long-term (months to years) at -20°C.[1] |
| Primary Hazard | For research use only, not for human or veterinary use.[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Protective gloves
-
Protective clothing
-
Eye protection/face protection
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to adhere to all local, state, and federal regulations.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. Always consult with your EHS office before disposing of any chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container. The label should include the chemical name, CAS number, and any relevant hazard warnings.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other incompatible chemical waste streams.
-
-
Decontamination:
-
Surfaces: Decontaminate any surfaces that may have come into contact with this compound using a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water.
-
Glassware: Rinse glassware that has contained this compound multiple times with an appropriate solvent. The solvent rinsate should be collected as chemical waste.
-
-
Waste Pickup and Disposal: Arrange for the pickup of the chemical waste by your institution's approved hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway Context
While not directly related to disposal, understanding the mechanism of action of this compound can inform its handling as a biologically active compound. This compound enhances the interaction between β-Catenin and the E3 ligase SCFβ-TrCP, leading to the ubiquitination and subsequent degradation of β-Catenin.
Caption: Simplified signaling pathway of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always prioritize guidance from your local Environmental Health and Safety office.
References
Essential Safety and Logistical Information for Handling NRX-252262
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the β-catenin Degrader, NRX-252262.
This document provides crucial safety protocols and operational guidance for the handling of this compound, a potent enhancer of the interaction between β-Catenin and its cognate E3 ligase, SCFβ-TrCP, which leads to the degradation of mutant β-catenin.[1][2][3][4] Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Handling
While this compound is shipped as a non-hazardous chemical for research use only, it is imperative to handle it with the appropriate precautions due to its potent biological activity and the fact that its toxicological properties have not been thoroughly investigated.[5] A comprehensive risk assessment should be conducted before commencing any work.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. It is advisable to double-glove. Gloves should be changed frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a disposable gown made of a material resistant to chemical permeation should be considered. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Required to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory Protection | N95 Respirator or higher | An N95 respirator is recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. Surgical masks do not offer adequate protection. |
Operational Plan: Storage and Preparation of Stock Solutions
Proper storage and preparation of this compound are critical for maintaining its stability and potency.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 2 years |
| 4°C | Short-term (days to weeks) | |
| In DMSO | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Preparation of Stock Solutions:
This compound is soluble in DMSO and DMF. For a 10 mM stock solution, dissolve 5.45 mg of this compound in 1 mL of DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with a suitable laboratory disinfectant.
Disposal of hazardous waste must be carried out in accordance with local, state, and federal regulations.
Experimental Protocol: In Vitro Ubiquitylation Assay
The following protocol is adapted from the methodology used in the discovery of this compound to assess its ability to potentiate the ubiquitylation of mutant β-catenin.
Materials and Reagents:
-
Recombinant human E1 (ubiquitin-activating enzyme)
-
Recombinant human Cdc34 (E2 ubiquitin-conjugating enzyme)
-
Recombinant human SCFβ-TrCP (E3 ubiquitin ligase)
-
Recombinant human ubiquitin
-
Fluorescently-labeled β-catenin peptide (mutant)
-
This compound stock solution (in DMSO)
-
ATP
-
Ubiquitylation reaction buffer (e.g., 30 mM Tris-Cl pH 7.5, 20 mM NaCl, 5 mM MgCl₂, 2 mM DTT)
Procedure:
-
Prepare a reaction mixture containing E1, Cdc34, SCFβ-TrCP, and ubiquitin in the ubiquitylation reaction buffer.
-
Add increasing concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.
-
Initiate the ubiquitylation reaction by adding ATP and the fluorescently-labeled mutant β-catenin peptide.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the reaction products by SDS-PAGE.
-
Visualize the ubiquitylated β-catenin peptide using a fluorescence scanner.
Mandatory Visualizations
Signaling Pathway of this compound Action:
Caption: Mechanism of this compound-induced degradation of mutant β-catenin.
Experimental Workflow for In Vitro Ubiquitylation Assay:
Caption: Workflow for assessing this compound activity in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Medchemexpress LLC HY-111760 5mg Medchemexpress, this compound CAS: Purity:>98%, | Fisher Scientific [fishersci.com]
- 5. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
